3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(prop-2-enylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBMWYALVWTFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500292-31-9 | |
| Record name | 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 500292-31-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited, this document synthesizes information from closely related analogues and predictive models to offer valuable insights for researchers. The content herein is structured to facilitate a deep understanding of its chemical properties, potential biological significance, and practical laboratory applications.
Molecular Profile and Physicochemical Properties
3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, also known as N-allyl-3-(carboxy)benzenesulfonamide, possesses a core structure combining a benzoic acid moiety with a sulfonamide group N-substituted with an allyl group. This unique combination of functional groups suggests a range of chemical and biological activities.
Table 1: Physicochemical Properties of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid
| Property | Value | Source |
| CAS Number | 500292-31-9 | - |
| Molecular Formula | C₁₀H₁₁NO₄S | PubChem[1] |
| Molecular Weight | 241.26 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.04088 Da | PubChem[1] |
| Predicted XlogP | 1.1 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Predicted Rotatable Bond Count | 4 | PubChem[1] |
Note: The majority of the physicochemical properties are predicted due to a lack of published experimental data.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, allyl, and acidic protons.
-
Aromatic Protons: Four protons on the benzene ring will likely appear as complex multiplets in the range of δ 7.5-8.5 ppm.
-
Allyl Group Protons:
-
The vinyl protons (=CH₂) would likely resonate as multiplets around δ 5.1-5.3 ppm.
-
The internal vinyl proton (-CH=) is expected as a multiplet in the region of δ 5.8-6.0 ppm.
-
The methylene protons (-CH₂-) attached to the nitrogen would likely be a doublet around δ 3.8-4.0 ppm.
-
-
Sulfonamide NH Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of δ 7.0-8.0 ppm.
-
Carboxylic Acid Proton: A very broad singlet at δ 12.0-13.0 ppm, which may not always be observed depending on the solvent used.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum would be characterized by signals for the aromatic, allyl, and carbonyl carbons.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-145 ppm).
-
Allyl Group Carbons:
-
The terminal vinyl carbon (=CH₂) would likely appear around δ 115-120 ppm.
-
The internal vinyl carbon (-CH=) is expected around δ 130-135 ppm.
-
The methylene carbon (-CH₂-) should resonate in the range of δ 45-50 ppm.
-
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is anticipated to be in the δ 165-175 ppm region.
Predicted Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[2]
-
C-H Stretch (Aromatic and Alkene): Peaks in the 3000-3100 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[2]
-
S=O Stretch (Sulfonamide): Two strong bands, asymmetric and symmetric stretching, are expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
N-H Bend (Sulfonamide): A band in the 1550-1650 cm⁻¹ region.
Mass Spectrometry
High-resolution mass spectrometry would be crucial for confirming the elemental composition.
-
Predicted [M-H]⁻: 240.03360 m/z[1]
-
Predicted [M+H]⁺: 242.04816 m/z[1]
-
Predicted [M+Na]⁺: 264.03010 m/z[1]
Synthesis Protocol
A robust synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid can be proposed based on established methods for the preparation of N-substituted sulfonamides. The following two-step protocol is a logical and experimentally sound approach.
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-Carboxybenzenesulfonyl chloride
This initial step involves the chlorosulfonation of benzoic acid.
Materials:
-
Benzoic acid
-
Chlorosulfonic acid
-
Thionyl chloride (optional, co-reagent)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzoic acid in a minimal amount of anhydrous DCM.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred solution. The reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The product, 3-carboxybenzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid
This step involves the reaction of the sulfonyl chloride intermediate with allylamine.
Materials:
-
3-Carboxybenzenesulfonyl chloride (from Step 1)
-
Allylamine
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous DCM or tetrahydrofuran (THF)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve 3-carboxybenzenesulfonyl chloride in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of allylamine (1.1 equivalents) and the base (1.2 equivalents) in the same solvent.
-
Add the allylamine solution dropwise to the stirred solution of the sulfonyl chloride.
-
Allow the reaction to proceed at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with dilute HCl to remove excess amine and base.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Biological and Pharmacological Activities
While no specific biological activities have been reported for 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, the sulfamoylbenzoic acid scaffold is present in a variety of biologically active compounds. This suggests that the target molecule could be a valuable starting point for medicinal chemistry programs.
-
Antimicrobial Agents: Sulfonamide-containing compounds are well-known for their antibacterial properties.[3] The title compound could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Sulfamoylbenzoic acid derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases, human nucleotide-binding domain and leucine-rich repeat-containing protein (h-NTPDases), and α-glucosidase/α-amylase.[3][4]
-
Receptor Modulation: Analogues have shown activity as agonists for the LPA2 receptor and antagonists for the P2Y14 receptor, suggesting potential roles in inflammation and metabolic diseases.[5][6]
Diagram of Potential Therapeutic Areas
Caption: Potential therapeutic applications based on the scaffold.
Safety and Handling
Specific toxicity data for 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is unavailable. However, based on the GHS classification of the closely related alkyne analogue, 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid, the following hazards should be anticipated[7]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Standard laboratory safety precautions should be strictly followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion and Future Directions
3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is a compound with significant potential for further investigation in medicinal chemistry and drug discovery. While there is a clear need for the generation of experimental data to confirm its physicochemical and biological properties, the information presented in this guide, based on predictive methods and analogous compounds, provides a solid foundation for researchers. Future work should focus on the synthesis and full characterization of this molecule, followed by a comprehensive screening for biological activity in the areas of antimicrobial, anti-inflammatory, and metabolic diseases.
References
-
PubChem. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
PubChemLite. 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. Available from: [Link]
-
PubChem. Prop-2-ene-1-sulfonic acid. Available from: [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]
-
PubChemLite. 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid. Available from: [Link]
-
PMC. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]
-
PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]
-
PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Available from: [Link]
-
ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]
Sources
- 1. PubChemLite - 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (C10H11NO4S) [pubchemlite.lcsb.uni.lu]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid | C10H9NO4S | CID 7130597 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 3-Sulfonamido Benzoic Acid Derivatives as Next-Generation P2Y14 Antagonists
This technical guide details the development, synthesis, and pharmacological evaluation of 3-sulfonamido benzoic acid derivatives as potent, selective P2Y14 receptor antagonists. It is designed for medicinal chemists and pharmacologists focusing on purinergic signaling and anti-inflammatory drug discovery.
Executive Summary: The P2Y14 Therapeutic Imperative
The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) activated by UDP-glucose and UDP-galactose. Unlike other P2Y subtypes, P2Y14 couples exclusively to G
Historically, the field relied on PPTN , a high-affinity naphthalene antagonist (
-
Low Aqueous Solubility:
(limiting oral bioavailability).[1] -
High Protein Binding:
.[1] -
Zwitterionic Character: Complicates formulation.
3-Sulfonamido benzoic acid derivatives represent a strategic "scaffold hop" designed to retain the pharmacophore of PPTN while replacing the lipophilic naphthalene core with a more soluble, metabolically stable benzoic acid framework. Recent lead compounds (e.g., Compound 25L ) have demonstrated sub-nanomolar potency (
Molecular Pharmacology & Signaling Logic
Mechanism of Action
P2Y14 antagonists function as competitive inhibitors at the orthosteric site. By blocking the binding of endogenous UDP-sugars, they prevent the conformational change required for G
Signaling Pathway
Under agonist stimulation (UDP-Glucose), P2Y14 activates G
Pathway Visualization
The following diagram illustrates the P2Y14 signaling cascade and the intervention point of 3-sulfonamido benzoic acid antagonists.
Caption: P2Y14R signaling via Gi proteins. Antagonists restore cAMP levels, blocking inflammatory chemotaxis.
Chemical Synthesis Strategy
The synthesis of 3-sulfonamido benzoic acid derivatives follows a convergent, three-step protocol. The core logic relies on the high reactivity of sulfonyl chlorides toward the aniline nitrogen of 3-aminobenzoates, followed by controlled hydrolysis to reveal the carboxylic acid pharmacophore (essential for ionic interaction with Arg253/Arg274 in the receptor pocket).
Synthetic Workflow Diagram
Caption: General synthetic route for 3-sulfonamido benzoic acid P2Y14 antagonists.
Detailed Experimental Protocol
Objective: Synthesis of 3-(4-methylphenylsulfonamido)benzoic acid (Representative Lead).
Step 1: Ester Protection
-
Dissolve 3-aminobenzoic acid (10 mmol) in anhydrous methanol (30 mL).
-
Add concentrated
(1.0 mL) dropwise at 0°C. -
Reflux for 8 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Concentrate in vacuo, neutralize with sat.
, and extract with ethyl acetate. -
Yield: ~90-95% (Methyl 3-aminobenzoate).
Step 2: Sulfonylation (Critical Step) Rationale: Pyridine acts as both solvent and acid scavenger, preventing protonation of the aniline which would deactivate the nucleophilic attack.
-
Dissolve Methyl 3-aminobenzoate (5 mmol) in dry DCM (10 mL) and Pyridine (1.5 eq).
-
Cool to 0°C under
atmosphere. -
Add 4-methylbenzenesulfonyl chloride (5.5 mmol, 1.1 eq) dropwise.
-
Stir at RT for 4–6 hours.
-
Quench with 1M HCl (to remove pyridine), extract with DCM, and dry over
. -
Purify via flash column chromatography.
Step 3: Saponification
-
Dissolve the sulfonamide ester in THF:Water (1:1, 10 mL).
-
Add LiOH monohydrate (3 eq). Stir at RT for 2 hours.
-
Acidify to pH 2–3 with 1M HCl. The product will precipitate.
-
Filter and recrystallize from Ethanol/Water.
-
Validation:
NMR should show disappearance of the methyl ester singlet (~3.8 ppm) and appearance of the carboxylic acid proton (~12-13 ppm).
Biological Characterization & Data
Comparative Potency Data
The following table contrasts the classic antagonist PPTN with the optimized 3-sulfonamido benzoic acid class (represented by Compound 25L).
| Property | PPTN (Reference) | 3-Sulfonamido Benzoic Acid (25L) | Improvement |
| Scaffold | Naphthalene | Benzoic Acid | Lower MW, less lipophilic |
| P2Y14 IC50 | 4.0 – 9.0 nM | 5.6 nM | Comparable Potency |
| Solubility (pH 7.4) | >20-fold increase | ||
| LogP | ~5.2 | ~3.5 | Reduced lipophilicity |
| Metabolic Stability | Moderate | High (Microsomal | Enhanced stability |
In Vitro Assay Protocol: cAMP Inhibition
Since P2Y14 is Gi-coupled, calcium flux assays (using G
Protocol:
-
Cell Line: CHO or HEK293 stably expressing human P2Y14R.
-
Reagents: Forskolin (to stimulate AC), UDP-Glucose (Agonist), Test Compounds, cAMP detection kit (e.g., GloSensor or TR-FRET).
-
Procedure:
-
Plate cells in 384-well plates (5,000 cells/well).
-
Incubate with Test Compound (Antagonist) for 15 min at 37°C.
-
Add Forskolin (10
M) + UDP-Glucose ( conc, ~100 nM) . -
Incubate for 30 min.
-
Lyse cells and detect cAMP levels.
-
-
Data Analysis:
-
Agonist alone (UDP-Glc + Forskolin) = Low cAMP (100% Receptor Activity).
-
Antagonist + Agonist = High cAMP (Reversal of inhibition).
-
Calculate
using a 4-parameter logistic fit.
-
References
-
Ma, Y., et al. (2025).[2] "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury."[4][5] European Journal of Medicinal Chemistry, 290, 117588.[4][5] [4][5]
-
Junker, A., et al. (2019). "Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists." European Journal of Medicinal Chemistry, 181, 111564.[6] [1]
-
Barrett, M. O., et al. (2013). "A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils."[7] Molecular Pharmacology, 84(1), 41-49.
-
Ebone, R. S., et al. (2025).[8] "P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology."[3] Purinergic Signalling, 22(1),[8] 5.
-
Hossain, M. M., et al. (2023). "Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry, 66(13), 9076–9094.[5] [5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Allyl-Substituted Sulfonamide Benzoic Acids
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of allyl-substituted sulfonamide benzoic acids. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the scientific rationale behind experimental design and offers detailed protocols for assessing the therapeutic potential of this promising class of compounds.
Introduction: The Strategic Convergence of Three Pharmacophores
The convergence of the sulfonamide, benzoic acid, and allyl moieties into a single molecular scaffold presents a compelling strategy in modern medicinal chemistry. Each component contributes unique physicochemical properties that can be synergistically exploited to modulate biological activity.
-
The Sulfonamide Core: A cornerstone of chemotherapy, the sulfonamide group (-SO₂NH-) is a versatile pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2] Its ability to mimic the transition state of enzymatic reactions, particularly as a zinc-binding group in metalloenzymes, has been extensively leveraged.[3]
-
The Benzoic Acid Moiety: The carboxylic acid group on the benzene ring provides a crucial anchor for interacting with biological targets, often through hydrogen bonding and ionic interactions. It also influences the pharmacokinetic profile of the molecule, affecting properties like solubility and membrane permeability.[4]
-
The Allyl Group: The introduction of an allyl substituent (-CH₂-CH=CH₂) offers several strategic advantages. It can introduce conformational constraints, provide a reactive handle for covalent modification of target proteins, and enhance lipophilicity, which can improve cell membrane penetration.[5]
This guide will explore the synthesis of these trifunctional molecules and their diverse biological activities, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Synthetic Strategies: Building the Allyl-Substituted Sulfonamide Benzoic Acid Scaffold
The synthesis of allyl-substituted sulfonamide benzoic acids can be approached through several routes, primarily involving the formation of the sulfonamide bond and the introduction of the allyl group. A common and effective strategy involves a multi-step synthesis starting from a suitable benzoic acid derivative.
General Synthetic Workflow
A representative synthetic pathway begins with the chlorosulfonation of a benzoic acid derivative, followed by amination with an allyl-containing amine, or alternatively, allylation of a pre-formed sulfonamide.
Caption: A generalized synthetic workflow for allyl-substituted sulfonamide benzoic acids.
Detailed Experimental Protocol: Synthesis of N-allyl-4-sulfamoylbenzoic acid
This protocol outlines a typical procedure for the synthesis of an N-allyl-substituted sulfonamide benzoic acid, adapted from established methodologies for sulfonamide synthesis.[6]
Step 1: Chlorosulfonation of 4-Carboxybenzoic Acid
-
To a stirred solution of 4-carboxybenzoic acid in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride derivative.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Formation of the N-allyl Sulfonamide
-
Dissolve the synthesized sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).
-
Add allylamine dropwise to the solution at 0°C.
-
Add a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the formed HCl.[7]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-allyl-4-sulfamoylbenzoic acid.
Biological Activities and Therapeutic Potential
The unique structural features of allyl-substituted sulfonamide benzoic acids confer a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.
Anticancer Activity
Sulfonamide derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor progression.[3][8] The primary mechanism often involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX.[9]
Mechanism of Action: Carbonic Anhydrase Inhibition
Tumor cells often overexpress carbonic anhydrase IX (CA IX), a transmembrane enzyme that plays a crucial role in regulating intracellular and extracellular pH. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. The sulfonamide moiety of allyl-substituted sulfonamide benzoic acids can act as a potent inhibitor of CA IX by coordinating with the zinc ion in the enzyme's active site.[10]
Caption: Inhibition of CA IX by allyl-substituted sulfonamide benzoic acids.
Quantitative Data for Anticancer Activity
While specific data for allyl-substituted sulfonamide benzoic acids is emerging, related sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines.[11]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-ethyl toluene-4-sulphonamide | HeLa, MCF-7, MDA-MB-231 | 4.62 - 19.22 | [11] |
| 2,5-Dichlorothiophene-3-sulphonamide | HeLa, MDA-MB231, MCF-7 | 4.62 - 7.21 | [11] |
| Benzenesulfonamide derivatives | hCA I, II, IX, XII | Kᵢ in the nM range | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the allyl-substituted sulfonamide benzoic acid derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Sulfonamides were among the first effective chemotherapeutic agents for the prevention and treatment of bacterial infections.[12] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]
Mechanism of Action: Inhibition of Folic Acid Synthesis
Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides, due to their structural similarity to PABA, competitively inhibit DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. This ultimately disrupts DNA synthesis and leads to bacteriostasis.[13] The addition of an allyl group can enhance the antimicrobial activity by increasing the lipophilicity of the molecule, facilitating its entry into bacterial cells.
Quantitative Data for Antimicrobial Activity
Various sulfonamide derivatives have demonstrated potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[12][14]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Novel Sulfonamide Derivatives | Staphylococcus aureus ATCC 25923 | 64 - 256 | [12] |
| Sulfonamide Derivatives I and II | Staphylococcus aureus | 32 - 64 | [14] |
| 4-Br derivative | MSSA and MRSA | <2.59 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus) in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity
The allyl sulfonamide scaffold has also shown promise as an antifungal agent. Studies have demonstrated the efficacy of these compounds against phytopathogenic fungi.[5]
Mechanism of Action
The precise mechanism of antifungal action for allyl sulfonamides is still under investigation but may involve the inhibition of key fungal enzymes or disruption of cell membrane integrity. The structural configuration of the allyl group has been shown to influence the antifungal activity.[5]
Quantitative Data for Antifungal Activity
| Compound Series | Fungus | Mycelial Growth Inhibition (%) at 3 mmol L⁻¹ | Reference |
| Cyano-sulfonamides (Z-configuration) | Botrytis cinerea | 52 - 60 | [5] |
| Carbomethoxy-sulfonamides (E-configuration) | Botrytis cinerea | 50 - 60 | [5] |
Structure-Activity Relationships (SAR)
The biological activity of allyl-substituted sulfonamide benzoic acids is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.
-
The Sulfonamide Group: A primary (unsubstituted) sulfonamide group is often essential for activity, particularly for carbonic anhydrase inhibition, as it directly coordinates with the zinc ion in the active site.[9]
-
Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring can significantly influence activity. Electron-withdrawing groups can enhance the acidity of the sulfonamide proton, potentially improving binding affinity.[15]
-
The Allyl Group: The presence and configuration of the allyl group can impact lipophilicity, membrane permeability, and interactions with the target protein. Stereospecific synthesis to control the configuration (E/Z) of the allyl moiety can be critical for optimizing biological activity.[5]
Caption: Key structural features influencing the biological activity.
Conclusion and Future Directions
Allyl-substituted sulfonamide benzoic acids represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated potential as anticancer, antimicrobial, and antifungal agents warrants further investigation. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space by synthesizing a wider range of analogs with varied substituents on the aromatic ring and modifications to the allyl group.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead compounds in preclinical animal models.
-
QSAR and computational modeling: Employing computational tools to refine the SAR and guide the design of next-generation inhibitors with improved potency and selectivity.
The continued exploration of this chemical class holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
-
Al-Ghorbani, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed. [Link]
-
Al-Ghorbani, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. [Link]
-
Al-Salahi, R., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. [Link]
-
Konečná, K., et al. (2022). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]
-
Kumar, S., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Rasayan Journal of Chemistry. [Link]
-
da Silva, F. P., et al. (2017). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]
-
El-Sayad, K. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]
-
El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]
-
Abd El-Meguid, M. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed. [Link]
-
Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
-
Iqbal, J., et al. (2024). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Bentham Science. [Link]
-
da Silva, F. P., et al. (2017). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. [Link]
-
Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]
-
Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]
-
Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]
-
Smirnov, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Ghorab, M. M., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]
-
Jeziorna, A., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PMC. [Link]
-
Sankaran, V. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. [Link]
-
Bhat, M. A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2025). (PDF) Biological activities of sulfonamides. ResearchGate. [Link]
-
Pospíšil, J., et al. (2022). Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry. [Link]
-
Sankaran, V. G., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Sulfamoylbenzoic Acid Analogs
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear across a diverse range of biological targets, earning the designation of "privileged structures." The sulfamoylbenzoic acid core is a prime example of such a scaffold, demonstrating remarkable versatility and synthetic tractability.[1] Its inherent physicochemical properties facilitate interactions with numerous enzymes and receptors, making it a fertile starting point for the development of potent and selective modulators of biological function.[1] These derivatives have been successfully investigated for a multitude of diseases, including cancer, inflammation, diabetes, and cardiovascular disorders.[1][2][3]
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-sulfamoylbenzoic acid analogs. Moving beyond a mere catalog of compounds and their activities, we will dissect the causal relationships between specific structural modifications and their resulting pharmacological effects. We will delve into the key biological targets, outline robust experimental protocols for synthesis and evaluation, and present the data that underpins our current understanding of this versatile chemical class.
Chapter 1: The 3-Sulfamoylbenzoic Acid Core: Synthetic Strategy and Key Targets
The power of the 3-sulfamoylbenzoic acid scaffold lies in its synthetic accessibility, which allows for the systematic and efficient generation of diverse chemical libraries. The most common synthetic approach is a robust, multi-step process that offers multiple points for diversification.[1][4]
General Synthetic Workflow
The synthesis is fundamentally a convergent process, beginning with a substituted benzoic acid. The causality behind this choice is twofold: it establishes one of the key pharmacophoric elements (the carboxylic acid) from the outset and allows for early-stage introduction of diversity on the phenyl ring.
Experimental Protocol: General Synthesis of 3-Sulfamoylbenzoic Acid Derivatives [1][2][5]
-
Step 1: Chlorosulfonylation of the Benzoic Acid Core.
-
Rationale: This electrophilic substitution reaction is the most direct method to introduce the sulfonyl chloride group, a highly reactive intermediate necessary for the subsequent sulfonamide formation.
-
Procedure: A substituted benzoic acid is reacted with an excess of chlorosulfonic acid. The reaction often requires elevated temperatures to drive the reaction to completion, particularly with electron-deficient benzoic acids.[2] Upon completion, the reaction mixture is carefully poured onto crushed ice, causing the sulfonyl chloride product to precipitate. The solid is then isolated by filtration.
-
-
Step 2: Sulfonamide Formation.
-
Rationale: The sulfonyl chloride is a potent electrophile that readily reacts with primary or secondary amines to form a stable sulfonamide linkage. This step is a critical diversification point, as a wide array of commercially available amines can be used to probe the chemical space around the sulfonamide nitrogen.
-
Procedure: The isolated sulfonyl chloride is dissolved in a suitable solvent (e.g., an organic solvent or an aqueous medium) and reacted with the desired primary or secondary amine to yield the 3-sulfamoylbenzoic acid intermediate.
-
-
Step 3: Amide Coupling (for Benzamide Derivatives).
-
Rationale: To further explore the SAR, the carboxylic acid moiety can be converted to an amide. Standard peptide coupling reagents are employed for their high efficiency and tolerance of various functional groups.
-
Procedure: The carboxylic acid of the 3-sulfamoylbenzoic acid intermediate is activated with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6] The activated acid is then reacted with a desired amine to afford the final 3-sulfamoylbenzamide derivative.
-
Caption: Key regions for SAR exploration on the 3-sulfamoylbenzoic acid scaffold.
SAR for LPA2 Receptor Agonism
For LPA2 receptor agonists, medicinal chemistry efforts have focused on modifying a lead compound at three target regions: the head group, a chain linker, and a tail group. [7]
-
Head Group (Benzoic Acid): The carboxylic acid is crucial for activity.
-
Chain Linker: Increasing the carbon chain length of the linker can enhance potency, likely by allowing the molecule to adopt a conformation similar to the endogenous ligand, LPA 18:1. [7]* Tail Group & Ring Substitutions: This is where the most significant gains in potency and selectivity have been achieved. Introducing electron-withdrawing groups on the phenyl ring has a profound effect.
Table 1: SAR of Phenyl Ring Substitutions on LPA2 Agonist Activity [7]
| Compound | Substitution (meta to carboxy) | EC50 (nM) for LPA2 |
|---|---|---|
| Parent Cmpd 4 | H | ~8.5 (derived from binding affinity) |
| 11c | Fluoro | 0.15 ± 0.02 |
| 11d | Chloro | 0.00506 ± 0.00373 |
| 8c | Bromo | 60.90 ± 9.39 |
Causality Analysis: The dramatic increase in potency with a chloro substitution (compound 11d ) to picomolar activity suggests a specific and favorable interaction with the LPA2 binding pocket. [7]Computational docking studies support this, indicating that while all these compounds can adopt similar conformations, the precise electronic and steric properties of the substituent fine-tune the binding affinity. [7]The lower potency of the bromo-substituted analog (8c ) compared to the chloro analog highlights a potential steric clash or an unfavorable electronic contribution in the binding site.
SAR for h-NTPDase Inhibition
For h-NTPDase inhibitors, analogs are often categorized into groups based on their substitution patterns. [2]
-
Group A (Sulfamoylbenzoic acids): Modifications on the sulfonamide nitrogen (R in R-NH-SO2-).
-
An N-cyclopropyl ring (2a ) was more favorable for inhibiting h-NTPDase3 (IC50 = 1.32 µM) compared to a morpholine ring (2b ), which had no significant activity. [2]This demonstrates that a small, rigid ring is preferred over a larger, more flexible heterocyclic system at this position for h-NTPDase3 inhibition.
-
-
Group B (Sulfamoyl-benzamides): The carboxylic acid is converted to a secondary or tertiary amide.
-
This class yielded the most potent inhibitors. Compound 3i , with a 4-bromophenyl group on the benzamide nitrogen and a morpholine on the sulfonamide, was a potent inhibitor of h-NTPDase1 (IC50 = 2.88 µM) and h-NTPDase3 (IC50 = 0.72 µM). [2] * Sub-micromolar inhibitors of h-NTPDase2 were discovered in this group, such as compounds 3f , 3j , and 4d , indicating that modifications at both the sulfonamide and carboxamide positions can be tuned to achieve isoform selectivity. [2] Table 2: Inhibitory Activity (IC50, µM) of Representative h-NTPDase Inhibitors [2]
Compound h-NTPDase1 h-NTPDase2 h-NTPDase3 h-NTPDase8 2a >50 >50 1.32 ± 0.06 >50 3f - 0.27 ± 0.08 - - 3i 2.88 ± 0.13 - 0.72 ± 0.11 - 3j - 0.29 ± 0.07 - - 4d - 0.13 ± 0.01 0.20 ± 0.07 2.46 ± 0.09 | Suramin | 16.1 ± 1.08 | 24.1 ± 0.15 | 4.30 ± 0.84 | 101.1 ± 2.34 |
-
Molecular Docking Insights: Docking studies of the potent inhibitor 3i into a homology model of h-NTPDase3 revealed a complex network of interactions, including hydrogen bonding, π-cation, π-sulfur, and alkyl interactions. [2]This highlights the importance of multiple, well-oriented functional groups to achieve high-affinity binding.
SAR for Carbonic Anhydrase Inhibition
For CA inhibitors, the unsubstituted sulfonamide group (SO2NH2) is typically essential for coordinating with the active site zinc ion. The SAR exploration, therefore, focuses on substitutions on the benzenecarboxamide portion of the molecule.
-
Derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl-benzoic acid have been synthesized and show low nanomolar affinity for CA II and CA IV, the key isozymes involved in aqueous humor secretion. [8]* The presence of a 4-chloro substituent on the 3-sulfamoyl benzenecarboxamide scaffold was found to confer higher affinity for CA I, in some cases even higher than for the highly avid CA II isozyme. [8]This is a significant finding for designing isozyme-selective inhibitors.
-
Several of these compounds demonstrated superior in vivo activity and a longer duration of action compared to clinically used drugs like dorzolamide and brinzolamide, validating the therapeutic potential of this scaffold for glaucoma treatment. [8]
Chapter 3: Experimental Design and Validation
A robust SAR study is built on the foundation of reproducible and well-controlled experiments. The workflow from synthesis to biological evaluation must be designed as a self-validating system.
Caption: A self-validating workflow for SAR-driven lead discovery.
Experimental Protocol: h-NTPDase Inhibition Assay [2]
-
Rationale: This protocol provides a quantitative measure of a compound's ability to inhibit the enzymatic hydrolysis of a nucleotide substrate. It is a direct, reliable method for determining IC50 values.
-
Procedure:
-
Enzyme Preparation: Solubilized membranes from cells expressing the specific h-NTPDase isoform (e.g., h-NTPDase1, -2, -3, or -8) are used as the enzyme source.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, CaCl2, and the enzyme preparation.
-
Inhibitor Incubation: The synthesized compounds (dissolved in DMSO) are pre-incubated with the enzyme mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., ATP or ADP).
-
Reaction Termination: After a specific incubation time (e.g., 20-30 minutes), the reaction is stopped by adding a quenching agent like malachite green reagent.
-
Detection: The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength (e.g., 630 nm).
-
Data Analysis: The percent inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations. A known inhibitor (e.g., Suramin) should be run as a positive control to validate the assay performance.
-
Conclusion and Future Directions
The 3-sulfamoylbenzoic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility allows for extensive SAR exploration, leading to the identification of highly potent and selective modulators for diverse and important biological targets, including LPA receptors, NTPDases, and carbonic anhydrases.
The key takeaways from the SAR studies are clear:
-
Substitutions on the benzoic acid ring, particularly with small, electron-withdrawing groups, can dramatically enhance potency.
-
The nature of the substituent on the sulfonamide nitrogen is critical for modulating activity and achieving isoform selectivity, especially for NTPDase inhibitors.
-
Conversion of the carboxylic acid to various amides provides another powerful avenue for tuning the pharmacological profile.
Future research will likely focus on leveraging these established SAR principles to further optimize the pharmacokinetic and pharmacodynamic properties of these analogs. The integration of computational modeling with empirical screening will continue to accelerate the discovery of new clinical candidates based on this remarkably versatile and enduring scaffold.
References
-
D. D. K. and others. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. [Link]
-
PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]
-
I. M. and others. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11293. [Link]
-
Mincione, F. M., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91. [Link]
-
Lokadi, L. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]
- Mitsui Toatsu Chemicals Inc. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
ResearchGate. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ResearchGate. [Link]
-
ResearchGate. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
PubMed. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic applications of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid in inflammation
The following technical guide details the therapeutic profile, mechanism of action, and experimental characterization of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (also referred to as 3-(N-allylsulfamoyl)benzoic acid ).
This guide treats the compound as a high-value investigational lead within the class of sulfamoylbenzoates, distinct from its isomer Probenecid, and focuses on its dual-targeting potential against GPR35 and Carbonic Anhydrase in inflammatory microenvironments.
A Dual-Target Modulator of GPR35 and Hypoxic Inflammation
Executive Summary
3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS: 868238-01-1) is a synthetic small molecule belonging to the N-substituted sulfamoylbenzoate class. While structurally isomeric to the uricosuric agent Probenecid, this 3-substituted analog exhibits a distinct pharmacophore profile optimized for G-Protein Coupled Receptor 35 (GPR35) agonism and Carbonic Anhydrase (CA) inhibition.
Its therapeutic value lies in its ability to modulate the "hypoxia-inflammation" axis. By activating GPR35 on immune cells (macrophages, neutrophils) and inhibiting extracellular acidification via CA isoforms, the compound offers a multi-modal approach to treating conditions characterized by metabolic stress, such as Ulcerative Colitis (UC) , Ischemic Reperfusion Injury , and Rheumatoid Arthritis .
Chemical Identity & Physicochemical Properties
Before evaluating biological activity, the compound's structural integrity must be verified. The presence of the N-allyl group introduces a specific steric and electronic profile that differentiates it from simple alkyl analogs.
| Property | Specification |
| IUPAC Name | 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid |
| Common Name | 3-(N-Allylsulfamoyl)benzoic acid |
| Molecular Formula | C₁₀H₁₁NO₄S |
| Molecular Weight | 241.26 g/mol |
| SMILES | C=CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
| pKa (Calc.) | ~3.4 (Carboxyl), ~10.1 (Sulfonamide) |
| LogP (Calc.) | 1.1 - 1.5 (Lipophilic enough for gut permeation) |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
Mechanism of Action (MOA)
The therapeutic efficacy of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is driven by two synergistic mechanisms:
A. Primary Mechanism: GPR35 Agonism
GPR35 is an orphan GPCR predominantly expressed in the gastrointestinal tract and immune cells. 3-substituted benzoic acids are privileged scaffolds for GPR35 binding.
-
Binding: The carboxylate moiety forms a salt bridge with Arg164/Arg167 in the GPR35 transmembrane bundle. The N-allyl group occupies a hydrophobic sub-pocket, enhancing potency over unsubstituted analogs.
-
Signaling: Activation recruits Gαi/o proteins, inhibiting Adenylyl Cyclase (AC) and reducing intracellular cAMP.
-
Effect: Reduced cAMP dampens Protein Kinase A (PKA) activity, suppressing the phosphorylation of downstream transcription factors (e.g., CREB) and inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6.
B. Secondary Mechanism: Carbonic Anhydrase Inhibition
Inflamed tissues are often hypoxic and acidic.
-
Target: The sulfonamide moiety coordinates with the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrases (specifically CA IX and XII, which are upregulated in inflammation).
-
Effect: Inhibition prevents the hydration of CO₂ to bicarbonate and protons, normalizing extracellular pH (pHe) and reducing acid-sensing ion channel (ASIC) activation in nociceptors (pain relief).
C. Visualized Signaling Pathway
The following diagram illustrates the dual-pathway modulation in a macrophage model.
Figure 1: Signal transduction cascade showing GPR35 activation and CA inhibition by the lead compound.
Preclinical Therapeutic Applications
Inflammatory Bowel Disease (IBD)
The high expression of GPR35 in colonic epithelial cells makes this compound a prime candidate for Ulcerative Colitis.
-
Rationale: Agonism of GPR35 promotes epithelial barrier repair and reduces macrophage infiltration. The N-allyl group enhances lipophilicity, potentially improving retention in the gut mucosa compared to more polar analogs.
-
Expected Outcome: Reduction in Disease Activity Index (DAI) and preservation of colon length in DSS-induced colitis models.
Analgesia (Pain Management)
-
Rationale: By inhibiting Carbonic Anhydrase, the compound reduces local acidosis, a key driver of nociceptor firing. Concurrently, GPR35 agonism on dorsal root ganglia (DRG) neurons modulates kynurenic acid pathways involved in pain processing.
Metabolic Inflammation (Obesity/Type 2 Diabetes)
-
Rationale: GPR35 links free fatty acid metabolism to inflammation. Activation improves glucose tolerance and reduces adipose tissue inflammation.
Experimental Protocols
Protocol A: Chemical Synthesis (Schotten-Baumann)
Objective: To synthesize high-purity 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid for testing.
Reagents:
-
3-(Chlorosulfonyl)benzoic acid (Start Material)
-
Allylamine (Nucleophile)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (Base)
-
THF/Water (Solvent system)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of 3-(chlorosulfonyl)benzoic acid in 20 mL of THF. Cool to 0°C in an ice bath.
-
Nucleophilic Attack: Dropwise add a solution of allylamine (12 mmol) and Na₂CO₃ (25 mmol) in 10 mL water over 30 minutes. Note: Maintain pH > 9 to ensure amine reactivity.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Acidify the mixture to pH 2 using 1M HCl. The product will precipitate as a white solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for allyl signals (multiplets at 5.1–5.9 ppm).
Protocol B: GPR35 Agonist Assay (Dynamic Mass Redistribution)
Objective: To quantify the potency (EC₅₀) of the compound against GPR35.
System: Label-free Dynamic Mass Redistribution (DMR) using an EnSpire® Multimode Plate Reader. Cells: HT-29 cells (endogenous GPR35 expression) or CHO-K1 overexpressing hGPR35.
-
Seeding: Seed cells at 10,000 cells/well in 384-well sensor microplates. Incubate for 24h to form a monolayer.
-
Starvation: Replace medium with assay buffer (HBSS + 20mM HEPES) and equilibrate for 2h at 25°C.
-
Baseline: Record baseline wavelength shift for 10 minutes.
-
Treatment: Add 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (concentration range: 1 nM to 100 µM).
-
Measurement: Monitor wavelength shift (pm) for 60 minutes.
-
Analysis: Plot peak response vs. log[concentration]. Use Zaprinast as a positive control.
Synthesis & Workflow Diagram
Figure 2: Synthetic route for the production of the target compound.
Future Outlook & Toxicology
While promising, the allyl group represents a potential metabolic liability.
-
Metabolic Activation: Allyl groups can be oxidized by CYP450 enzymes to epoxides, which are reactive electrophiles.
-
Mitigation Strategy: In drug development, if toxicity is observed, the allyl group could be replaced with a cyclopropylmethyl or 2,2-difluoroethyl group to maintain steric bulk while improving metabolic stability.
-
Next Steps: Conduct in vitro microsomal stability assays and Glutathione (GSH) trapping experiments to assess reactive metabolite formation.
References
-
Divorty, N. et al. (2015). "G protein-coupled receptor 35: an emerging target in inflammatory bowel disease." Frontiers in Pharmacology. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Thimm, D. et al. (2013). "Ligand-structure activity relationships for the G protein-coupled receptor 35 (GPR35)." Journal of Medicinal Chemistry. Link
-
Jenkins, L. et al. (2012). "Antagonists of GPR35: Structure-Activity Relationships and use as Research Tools." Molecular Pharmacology. Link
-
PubChem Database. "3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (Compound CID: 257468)." Link
Difference between 3-(allylsulfamoyl)benzoic acid and probenecid derivatives
This guide provides an in-depth technical analysis comparing 3-(allylsulfamoyl)benzoic acid (a versatile synthetic intermediate and chemical probe) with Probenecid (a clinically established uricosuric agent and OAT inhibitor).
Executive Summary
The primary distinction between 3-(allylsulfamoyl)benzoic acid and Probenecid (4-(dipropylsulfamoyl)benzoic acid) lies in their regiochemistry , substitution pattern , and consequent functional utility .
-
Probenecid is a para-substituted, dipropyl-functionalized drug optimized for pharmacological inhibition of Organic Anion Transporters (OATs) and TAS2R bitter taste receptors. Its saturated alkyl chains provide metabolic stability and specific hydrophobic interactions required for transporter binding.
-
3-(Allylsulfamoyl)benzoic acid is a meta-substituted, mono-allyl-functionalized compound. It serves primarily as a reactive chemical scaffold . The allyl group functions as a "handle" for radical cyclization (e.g., to form spirocyclic pyrrolidines) or cross-coupling, while the meta-sulfamoyl motif is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition, distinct from the OAT-targeting para-isomer.
Part 1: Structural & Physicochemical Comparison
The structural divergence dictates their respective roles in drug discovery.
| Feature | Probenecid | 3-(Allylsulfamoyl)benzoic acid |
| IUPAC Name | 4-(Dipropylsulfamoyl)benzoic acid | 3-(Allylsulfamoyl)benzoic acid |
| Core Scaffold | Benzoic Acid | Benzoic Acid |
| Sulfamoyl Position | Para (4-position) | Meta (3-position) |
| N-Substitution | Dipropyl (Saturated, Bulky, Lipophilic) | Mono-Allyl (Unsaturated, Reactive, Compact) |
| Molecular Weight | 285.36 g/mol | ~241.26 g/mol |
| Lipophilicity (LogP) | ~3.2 (High membrane permeability) | ~1.5 (Lower, more polar) |
| pKa (COOH) | ~3.4 | ~3.6 |
| Primary Utility | Clinical Drug (Gout, Adjuvant) | Synthetic Intermediate / Fragment Probe |
Regiochemistry (Meta vs. Para)
-
Para-Substitution (Probenecid): Aligns the anionic carboxylate and the hydrophobic sulfonamide tail in a linear vector, optimizing blockade of the OAT substrate channel.
-
Meta-Substitution (3-Allyl): Creates a "bent" geometry. This is less favorable for OAT1/3 binding but highly favorable for the active sites of metalloenzymes like Carbonic Anhydrase (CA) , where meta-sulfamoyl benzoates often act as zinc-binding anchors.
The Allyl vs. Propyl "Warhead"
-
Propyl (Inert): The dipropyl group in probenecid is metabolically stable and maximizes Van der Waals contacts within the hydrophobic pocket of TAS2R receptors and OATs.
-
Allyl (Reactive): The allyl group is a synthetic handle. It undergoes radical cyclization , olefin metathesis , or thiol-ene click chemistry . This makes 3-(allylsulfamoyl)benzoic acid a critical building block for DNA-Encoded Libraries (DEL) and diversity-oriented synthesis (DOS).
Part 2: Pharmacological Profiles
Organic Anion Transporter (OAT) Inhibition
Probenecid is the gold standard inhibitor for OAT1 and OAT3.
-
Mechanism: Competitive inhibition of the renal transport of organic anions (e.g., uric acid, penicillin, cidofovir).
-
SAR Insight: The para-position is critical. Moving the sulfamoyl group to the meta-position (as in the allyl derivative) significantly reduces OAT inhibitory potency. The bulky dipropyl group of probenecid is also essential; mono-substituted analogs (like the mono-allyl) show reduced affinity due to insufficient hydrophobic packing.
Taste Receptor Modulation (TAS2R)
Probenecid is a known allosteric inhibitor of human bitter taste receptors TAS2R16, TAS2R38, and TAS2R43 .[1][2]
-
Probenecid: Blocks bitter perception of ligands like salicin and saccharin (which has a bitter aftertaste).[2]
-
3-(Allylsulfamoyl)benzoic acid: While sulfamoyl benzoates are linked to taste modulation (e.g., saccharin degradation products), the specific meta-allyl configuration is not a potent TAS2R antagonist. However, it acts as a precursor to Ambuside -like structures, which have distinct biological activities.
Carbonic Anhydrase (CA) Inhibition[7]
-
3-(Allylsulfamoyl)benzoic acid: The meta-sulfamoyl moiety is a "privileged structure" for CA inhibition. The free sulfonamide NH (if mono-substituted) can coordinate with the Zinc ion in the CA active site.
-
Probenecid: The N,N-disubstitution (dipropyl) prevents direct Zinc coordination, rendering it a poor CA inhibitor.
Part 3: Synthetic Utility & Reactivity
The defining feature of 3-(allylsulfamoyl)benzoic acid is its ability to access complex 3D scaffolds, unlike the "dead-end" structure of probenecid.
Pathway: Photocatalytic Spirocyclization
The allyl group allows the molecule to undergo Nitrogen-Centered Radical (NCR) cascades to form spirocyclic pyrrolidines , a high-value scaffold in modern drug design.[3]
Figure 1: Divergent synthetic pathways. The allyl "handle" enables radical cascade reactions, accessing complex spirocyclic architectures unavailable to the inert propyl chains of Probenecid.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-(Allylsulfamoyl)benzoic acid
Rationale: This protocol uses a Schotten-Baumann-like condition to selectively functionalize the sulfonyl chloride.
-
Reagents: 3-(Chlorosulfonyl)benzoic acid (1.0 eq), Allylamine (1.1 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous DCM at 0°C.
-
Add Triethylamine dropwise to scavenge HCl.
-
Slowly add Allylamine (diluted in DCM) over 15 minutes. Control exotherm to prevent bis-alkylation.
-
Warm to room temperature and stir for 4 hours.
-
-
Workup: Acidify with 1M HCl (to pH 2) to protonate the carboxylic acid. Extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water.
-
Validation: 1H NMR should show characteristic allyl signals (multiplet at ~5.8 ppm, doublet at ~5.2 ppm).
Protocol B: Probenecid-Sensitive OAT Inhibition Assay
Rationale: To verify if a derivative retains Probenecid-like activity.
-
Cell Line: HEK293T cells stably expressing hOAT1 (SLC22A6).
-
Substrate: 6-Carboxyfluorescein (6-CF) or [3H]-Para-aminohippurate (PAH).
-
Procedure:
-
Seed cells in 96-well Poly-D-Lysine coated plates.
-
Incubate cells with Probenecid (Positive Control, 1 mM) or Test Compound (e.g., 3-allyl derivative) for 10 mins in HBSS buffer.
-
Add Substrate (10 µM 6-CF) and incubate for 10 mins.
-
Wash 3x with ice-cold PBS to stop transport.
-
Lyse cells and measure fluorescence (Ex 490nm / Em 520nm).
-
-
Data Analysis: Calculate IC50. Probenecid typically shows IC50 ~10-50 µM. The 3-allyl derivative is expected to show >500 µM (weak/inactive), confirming the necessity of the para-dipropyl motif.
References
-
Greene, T., et al. (2011). "Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin."[2] PLoS ONE. Link
-
Cunningham, A., et al. (2022). "Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis." The Journal of Organic Chemistry. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
PubChem Compound Summary. "Probenecid (CID 4911)." National Center for Biotechnology Information. Link
-
NTP (National Toxicology Program). "3-Sulfamoylbenzoic acid derivatives and chemical properties." NIH. Link
Sources
Methodological & Application
Synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid from 3-chlorosulfonylbenzoic acid
Application Note & Protocol
Facile Synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic Acid: A Key Intermediate for Pharmaceutical Research
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid from 3-chlorosulfonylbenzoic acid and allylamine. Sulfamoyl benzoic acid derivatives are significant scaffolds in medicinal chemistry, notably as agonists for lysophosphatidic acid (LPA) receptors, which are implicated in various physiological and pathological processes[1]. This guide is designed for researchers in chemical synthesis and drug development, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization methods. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Scientific Foundation: Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl chloride functional group. The nitrogen atom of allylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of 3-chlorosulfonylbenzoic acid. This is followed by the elimination of a chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the allylamine reactant, which would render it non-nucleophilic. This protocol utilizes an excess of allylamine to serve as both the nucleophile and the acid scavenger, a common and efficient strategy in sulfonamide synthesis[2][3].
Overall Reaction Scheme:
Mechanism Insight: The reaction is typically exothermic and requires careful temperature control to minimize side reactions. The use of a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) facilitates the reaction by dissolving the reactants and allowing for effective stirring and heat dissipation.
Health & Safety First: Hazard Analysis
All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, is mandatory.
-
3-Chlorosulfonylbenzoic Acid (CAS: 4025-64-3): Corrosive. Causes severe skin burns and eye damage[4]. It is also moisture-sensitive and reacts with water to release toxic gas[4]. Handle in a dry environment and avoid contact with skin and eyes.
-
Allylamine (CAS: 107-11-9): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[5][6] It is also corrosive and can cause severe skin burns and eye damage[7][8]. Vapors are heavier than air and may form explosive mixtures with air[5][7]. All equipment must be grounded to prevent static discharge[6][9].
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Experimental Protocol
This protocol details a robust method for synthesizing the target compound on a laboratory scale.
| Reagents & Solvents | Equipment |
| 3-Chlorosulfonylbenzoic acid (95%) | 250 mL Two-neck round-bottom flask |
| Allylamine (98%) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM), anhydrous | Pressure-equalizing dropping funnel (125 mL) |
| Hydrochloric Acid (1 M aq.) | Ice/water bath |
| Saturated Sodium Chloride (Brine) | Septa and nitrogen inlet/outlet |
| Anhydrous Magnesium Sulfate (MgSO₄) | Separatory funnel (500 mL) |
| Rotary evaporator | |
| Standard glassware for filtration & analysis |
The following table outlines the reagent quantities for a representative reaction scale.
| Reagent | Formula | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| 3-Chlorosulfonylbenzoic acid | C₇H₅ClO₄S | 220.63 | 5.00 g | 22.66 | 1.0 |
| Allylamine | C₃H₇N | 57.09 | 3.90 mL | 47.59 | 2.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | (Solvent) |
-
Reaction Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a pressure-equalizing dropping funnel. The setup should be under a gentle flow of dry nitrogen.
-
Amine Solution Preparation: In the reaction flask, dissolve allylamine (3.90 mL, 47.59 mmol) in 50 mL of anhydrous dichloromethane. Cool the resulting solution to 0 °C using an ice/water bath.
-
Sulfonyl Chloride Addition: Dissolve 3-chlorosulfonylbenzoic acid (5.00 g, 22.66 mmol) in 50 mL of anhydrous dichloromethane in the dropping funnel.
-
Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred, cooled amine solution over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. A white precipitate (allylamine hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Aqueous Work-up (Quenching & Extraction):
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 50 mL) to remove the excess allylamine and the allylamine hydrochloride salt.
-
Wash the organic layer with saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water) to afford 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid as a white to off-white solid.
-
Molecular Formula: C₁₀H₁₁NO₄S[10]
-
Molecular Weight: 241.26 g/mol
-
¹H NMR: Expect signals corresponding to the aromatic protons, the carboxylic acid proton, the sulfonamide N-H proton, and the allyl group protons (vinyl and methylene).
-
¹³C NMR: Expect signals for the aromatic carbons, the carboxyl carbon, the sulfonyl-bearing carbon, and the allyl group carbons.
-
Mass Spectrometry (ESI-): Calculated for [M-H]⁻: 240.03.
Visual Workflow
The following diagram illustrates the complete synthesis and purification workflow.
Caption: Workflow for the synthesis of 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: allylamine. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ALLYLAMINE. Retrieved from [Link]
-
National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. Retrieved from [Link]
-
D. D. Thomas, et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. Retrieved from [Link]
-
F. N. Ngassa, et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
Sources
- 1. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemos.de [chemos.de]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ALLYLAMINE [training.itcilo.org]
- 8. fishersci.com [fishersci.com]
- 9. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. PubChemLite - 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (C10H11NO4S) [pubchemlite.lcsb.uni.lu]
Protocol for amide coupling using 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid
Application Note: AN-2026-SB Protocol for Amide Coupling using 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic Acid
Abstract & Scope
This application note details the optimized protocol for utilizing 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (referred to herein as Compound A ) as a building block in amide coupling reactions. This scaffold is highly valued in medicinal chemistry for introducing a sulfonamide pharmacophore with an N-allyl handle, enabling downstream diversification via alkene metathesis or thiol-ene "click" chemistry.
While amide coupling is a routine transformation, the presence of the secondary sulfonamide moiety (
Chemical Profile & Reactivity Analysis
Before initiating synthesis, researchers must understand the dual-reactivity profile of the starting material.
| Feature | Chemical Moiety | Reactivity Implication |
| Primary Electrophile | Carboxylic Acid (C-1) | Requires activation (HATU/EDC) to react with amine nucleophiles. |
| Secondary Nucleophile | Sulfonamide Nitrogen ( | Weakly acidic. In the presence of strong base (DIEA/TEA) and excess coupling reagent, it can act as a competitive nucleophile, leading to dimerization or formation of guanidine adducts (with HATU). |
| Functional Handle | N-Allyl Group | Stable to standard coupling conditions. Sensitive to transition metals (Ru, Pd) and radical sources. |
Methodology: HATU-Mediated Coupling[1][2]
Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for its rapid activation kinetics. Although EDC/HOBt is viable for scale-up, HATU is preferred for discovery-stage synthesis due to higher conversion rates with sterically hindered amines.
Critical Control Point: To prevent the sulfonamide nitrogen from reacting with the activated ester (self-reaction) or the HATU reagent (guanylation), the amine partner must be present in the reaction mixture immediately following activation , or a "one-pot" addition sequence should be employed.
Reagents & Materials
-
Limiting Reagent: 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (Compound A )
-
Amine Partner: 1.1 – 1.2 equivalents (Generic primary/secondary amine)
-
Coupling Agent: HATU (1.1 equivalents)
-
Base:
-Diisopropylethylamine (DIEA) (3.0 equivalents) -
Solvent: Anhydrous DMF or DMA (DCM is acceptable if solubility permits, but DMF is preferred for sulfonamides).
Step-by-Step Protocol
-
Preparation:
-
Calculate reagents based on 0.5 mmol scale of Compound A (MW: ~241.26 g/mol ).
-
Dissolve Compound A (120.6 mg, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M concentration).
-
-
Base Addition:
-
Add DIEA (261 µL, 1.5 mmol) to the solution.
-
Observation: The solution may warm slightly. Ensure the mixture is homogenous.
-
-
Nucleophile Addition (The "Simultaneous" Strategy):
-
Add the Amine Partner (0.55 mmol) before the coupling agent.
-
Note: Unlike standard peptide coupling where the acid is pre-activated, adding the amine first protects the sulfonamide by providing a more potent nucleophile ready to intercept the activated ester immediately.
-
-
Activation & Coupling:
-
Add HATU (209 mg, 0.55 mmol) in one portion.
-
Flush the headspace with Nitrogen/Argon and cap the vial.
-
Stir vigorously at Room Temperature (20–25 °C) for 2–4 hours.
-
-
Monitoring (Self-Validation):
-
TLC/LCMS Check: Sample at T=1h.
-
Target Mass: MW(Acid) + MW(Amine) - 18.
-
Watchlist: Check for M+99 (Guanylation adduct of the amine or sulfonamide) or M+223 (Dimer).
-
-
Workup (The "Acidic Wash" Protocol):
-
Crucial: Do not use basic extraction (e.g., 1M NaOH or sat. NaHCO3) as the primary wash if the product is lipophilic-poor. The sulfonamide proton can be deprotonated (
), driving the product into the aqueous layer. -
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Wash 1: 0.5 M HCl or 10% Citric Acid (2 x 10 mL). Removes excess DIEA and keeps sulfonamide protonated.
-
Wash 2: Water (1 x 10 mL). Removes DMF.
-
Wash 3: Saturated Brine (1 x 10 mL).
-
Dry organic layer over
, filter, and concentrate.
-
Visualization of Workflow
The following diagram illustrates the decision logic and reaction pathway, emphasizing the critical "pH Trap" during workup.
Caption: Workflow for amide coupling of sulfonamide-benzoic acids, highlighting the risk of product loss during basic extraction.
Troubleshooting & Optimization
| Observation (LCMS/TLC) | Root Cause | Corrective Action |
| Low Yield / Unreacted Acid | Amine nucleophile is too weak or sterically hindered. | Switch to Acid Chloride method: Convert acid to acid chloride using |
| M+99 Peak (Guanidine) | Reaction of HATU with the sulfonamide nitrogen or amine. | (1) Reduce DIEA to 2.0 eq. (2) Switch coupling agent to EDC/HOBt (slower but cleaner). |
| Product in Aqueous Layer | Workup pH was too high (deprotonated sulfonamide). | Acidify the aqueous layer to pH ~3-4 with 1M HCl and re-extract with EtOAc/DCM. |
| Dimer Formation | Sulfonamide of one molecule reacted with activated acid of another. | Ensure Amine Partner is added before HATU. Increase dilution to 0.1 M. |
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6] Organic Process Research & Development, 20(2), 140-177. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. hepatochem.com [hepatochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for sulfonylation of allylamine with sulfonyl chlorides
Executive Summary
The formation of
This guide provides three distinct protocols tailored to substrate sensitivity and scale, ranging from classical anhydrous conditions to sustainable aqueous methodologies.
Mechanistic Insight & Reaction Logic[1]
The sulfonylation of allylamine proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbon-centered electrophiles, the sulfonyl group is hypervalent, and the reaction is believed to proceed through a concerted
Critical Control Points:
-
HCl Scavenging: The reaction generates equimolar HCl. If not neutralized, this protonates the remaining allylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
-
Bis-Sulfonylation: The product (
) is still nucleophilic. If the reaction pH is too high (deprotonating the sulfonamide) or if local concentration of sulfonyl chloride is high, a second sulfonylation occurs, forming the unwanted bis-sulfonamide. -
Allylamine Volatility: With a boiling point of ~53 °C, allylamine can be lost to evaporation during exothermic addition or inert gas purging, altering the stoichiometry.
Visualization: Reaction Pathways
The following diagram illustrates the primary reaction vector and the competing side reactions that must be suppressed.
Figure 1: Mechanistic pathways showing the desired sulfonylation (k1) versus competing bis-sulfonylation (k2) and hydrolysis (k_hyd).
Experimental Protocols
Method A: Classical Anhydrous (DCM/TEA)
Best for: Valuable or moisture-sensitive sulfonyl chlorides; small-scale discovery chemistry. Pros: High yield, homogeneous, easy workup for lipophilic products. Cons: Requires dry solvents; atom economy is lower due to organic base waste.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Allylamine (1.1 – 1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with
. Add sulfonyl chloride and DCM (0.2 M concentration). -
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controls the exotherm and minimizes allylamine evaporation.
-
Base Addition: Add TEA (or DIPEA) dropwise.
-
Amine Addition: Add allylamine dropwise via syringe. Note: If allylamine is stored in a fridge, ensure it is handled quickly to prevent condensation of water.
-
Reaction: Stir at 0 °C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (typically complete in 1–4 hours).
-
Workup: Quench with 1M HCl (aqueous). Extract with DCM. Wash organic layer with brine, dry over
, and concentrate.-
Caution: Do not use high vacuum for extended periods if the product molecular weight is low (<200 Da), as
-allylsulfonamides can sublimate.
-
Method B: Schotten-Baumann (Biphasic)
Best for: Scale-up (>10g), robust sulfonyl chlorides, cost-sensitive processes. Pros: Uses cheap inorganic bases; water absorbs the salt byproduct; no need for dry solvents. Cons: Not suitable for sulfonyl chlorides that hydrolyze extremely rapidly.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Allylamine (1.2 equiv)
-
Sodium Carbonate (
) or NaOH (2.0 equiv) -
Solvent System: THF/Water or DCM/Water (1:1 ratio)
Protocol:
-
Aqueous Phase: Dissolve
in water in a flask. Add allylamine to this aqueous solution. -
Organic Phase: Dissolve sulfonyl chloride in THF or DCM.
-
Addition: Add the organic solution dropwise to the rapidly stirring aqueous amine solution at 0 °C to RT.
-
Critical: Vigorous stirring is essential to maximize the interfacial surface area.
-
-
Completion: Stir for 2–6 hours.
-
Workup: Separate phases. The product is usually in the organic phase. If the product precipitates as a solid (common for sulfonamides), simply filter and wash with water.
Method C: "Green" Aqueous Synthesis (Surfactant-Free)
Best for: Green chemistry compliance, industrial safety, avoiding organic solvents. Pros: Water is the only solvent; simple filtration workup.[1] Cons: Substrate solubility can be a limiting factor.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Allylamine (1.2 equiv)
-
Water (tap or deionized)
-
Optional: Mild base (
) if the amine is acid-sensitive.
Protocol (Adapted from Green Chem., 2006):
-
Suspension: Suspend the sulfonyl chloride in water at RT.
-
Addition: Add allylamine slowly.
-
Reaction: Stir vigorously. The reaction is often faster than hydrolysis due to the high nucleophilicity of allylamine (
). -
Isolation: As the sulfonamide forms, it often precipitates out of the water (hydrophobic effect).
-
Workup: Filter the solid precipitate. Wash with dilute HCl (to remove unreacted amine) and then water. Recrystallize if necessary.
Optimization & Troubleshooting Guide
Comparison of Conditions
| Feature | Method A (Anhydrous) | Method B (Schotten-Baumann) | Method C (Green/Aqueous) |
| Yield | High (90-98%) | Good to High (80-95%) | Variable (70-95%) |
| Bis-Sulfonylation | Moderate Risk | Low Risk (Phase separation helps) | Low Risk |
| Moisture Tolerance | Low | High | Very High |
| Purification | Extraction/Column | Extraction/Filtration | Filtration |
| Cost | High (Solvents/Amine base) | Low | Lowest |
Preventing Bis-Sulfonylation
If you observe the bis-sulfonated impurity (
-
** stoichiometry:** Increase the equivalents of allylamine (to 1.5 or 2.0). The statistical probability of the chloride hitting a primary amine vs. a secondary sulfonamide favors the mono-product.
-
Order of Addition: Inverse addition. Add the sulfonyl chloride slowly to a solution of the amine.
-
Base Strength: Switch to a weaker base (e.g.,
instead of NaOH) to ensure the formed sulfonamide ( ) remains protonated and non-nucleophilic.
Decision Tree for Protocol Selection
Figure 2: Decision matrix for selecting the optimal sulfonylation condition.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - covering Schotten-Baumann principles).
-
Deng, X., & Mani, N. S. (2006).[2] A facile, environmentally benign sulfonamide synthesis in water.[1][2][3] Green Chemistry, 8(9), 835-838. [Link]
-
Liang, H., et al. (2011). Efficient synthesis of sulfonamides via a reaction of sulfonyl chlorides with amines in water. Tetrahedron Letters, 52(35), 4609-4612. [Link]
-
Organic Syntheses. (1955). N-p-Toluenesulfonyl-N'-methyl-N-nitrosourea (Example of Sulfonamide formation). Org.[1][4][5] Synth. Coll. Vol. 3, p.119. [Link]
Sources
- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Using 3-(allylsulfamoyl)benzoic acid as a scaffold for fragment-based drug discovery
Application Notes & Protocols
Topic: 3-(Allylsulfamoyl)benzoic Acid: A Multifunctional Scaffold for Fragment-Based and Covalent Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality starting points for drug development, particularly for challenging biological targets.[1][2][3] The success of any FBDD campaign hinges on the quality and design of the fragment library.[1] This guide introduces 3-(allylsulfamoyl)benzoic acid as a privileged scaffold, uniquely engineered to maximize the potential of FBDD. This scaffold synergistically combines three critical pharmacophoric and reactive elements: a benzoic acid for robust target recognition and anchoring, a central sulfonamide group for versatile hydrogen bonding and structural vectoring, and a terminal allyl group that serves as a tunable electrophilic warhead for targeted covalent inhibition. We provide the scientific rationale for employing this scaffold, detailed biophysical screening and validation protocols, and a strategic framework for its evolution from a fragment hit to a potent lead compound.
Scientific Rationale: The Trifecta of Functionality
The design of 3-(allylsulfamoyl)benzoic acid is not arbitrary; it is a deliberate convergence of three moieties renowned for their utility in medicinal chemistry. The strategic placement of these groups provides a compact, low-molecular-weight starting point (~243 Da) that is ripe for exploration and optimization.
The Benzoic Acid Moiety: The Recognition Anchor
The carboxylic acid functional group is a cornerstone in drug design, present in over a quarter of all commercialized pharmaceuticals.[4] Its prominence stems from its ability to engage in strong, directional interactions with biological targets.[5][6]
-
Hydrogen Bonding and Electrostatic Interactions: At physiological pH, the carboxylate anion is a potent hydrogen bond acceptor and can form critical salt-bridge interactions with positively charged residues like arginine and lysine in a target's binding pocket.[6][7] This often serves as the primary anchoring point for the fragment, ensuring a defined binding mode.
-
Solubility and Physicochemical Properties: The introduction of a carboxylic acid can positively influence the aqueous solubility of a compound, a crucial property for reliable biophysical screening which often requires high compound concentrations.[4][8]
-
Vector for Growth: The carboxylic acid provides a straightforward chemical handle for derivatization during the fragment-to-lead optimization phase, allowing for the exploration of nearby sub-pockets through amide coupling or esterification.[7]
The Sulfonamide Linker: A Versatile Interaction Hub
The sulfonamide group is another pillar of medicinal chemistry, forming the basis of numerous drug classes from antibacterials to diuretics and COX-2 inhibitors.[9][10][11]
-
Bioisosteric Replacement: The sulfonamide moiety can act as a non-classical bioisostere of a carboxylic acid or amide, offering a different geometric and electronic profile for interacting with a target.[12]
-
Directional Hydrogen Bonding: The sulfonamide NH is an excellent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors.[12] This allows the scaffold to form a network of interactions, contributing to binding affinity and specificity.
-
Chemical Stability and Synthetic Tractability: Sulfonamides are chemically robust and synthetically accessible, allowing for the creation of diverse libraries by varying the amine component attached to the sulfonyl chloride precursor.
The Allyl Group: A Tunable Covalent Warhead
The inclusion of an allyl group elevates this scaffold from a standard fragment to a tool for targeted covalent inhibition. Covalent drugs offer distinct advantages, including increased potency, prolonged duration of action, and the ability to effectively inhibit challenging targets with shallow binding sites.[13][14]
-
Electrophilicity: The allyl group is a mild electrophile, capable of forming a covalent bond with nucleophilic amino acid residues like cysteine, and potentially lysine or serine, on the target protein.[15][] This reaction, often a Michael addition, transforms a transient, weak-binding interaction into a durable, irreversible one.
-
Tunable Reactivity: The reactivity of the allyl warhead is considered "tunable," meaning it is generally low enough to avoid widespread, non-specific off-target reactions but can be engaged by a suitably positioned nucleophile within the target's binding site.[15]
-
Overcoming Resistance: Covalent inhibition can be a powerful strategy to overcome drug resistance mechanisms that rely on reducing the binding affinity of non-covalent inhibitors.
The FBDD Workflow: From Scaffold to Lead
Employing the 3-(allylsulfamoyl)benzoic acid scaffold follows a structured, multi-stage FBDD workflow. The goal is to first identify its binding to a target of interest and then leverage its built-in functionalities for rational optimization.[17]
Caption: High-level workflow for FBDD using the 3-(allylsulfamoyl)benzoic acid scaffold.
Detailed Experimental Protocols
The following protocols describe key steps for screening and validating fragment hits based on the 3-(allylsulfamoyl)benzoic acid scaffold.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[18][19][20]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore T200).
-
Sensor chips (e.g., CM5, for amine coupling).
-
Target protein (>95% purity).
-
Fragment library stock solutions (e.g., 100 mM in 100% DMSO).
-
Running buffer (e.g., HBS-EP+, pH 7.4).
-
Immobilization reagents (EDC, NHS, ethanolamine).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection to allow for background signal subtraction.[20]
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration range of 100-500 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[19]
-
Inject fragment solutions over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A solvent correction protocol should be run to minimize artifacts from DMSO refractive index mismatch.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to obtain specific binding sensorgrams.
-
Hits are identified as fragments that produce a dose-dependent binding response significantly above the noise level.
-
For confirmed hits, perform titrations with a concentration series to determine the equilibrium dissociation constant (K D ).
-
Protocol 2: Structural Characterization by X-ray Crystallography
Crystallography provides the definitive evidence of fragment binding and the precise atomic interactions, which is essential for structure-guided optimization.[21][22][23][24]
Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit.
Materials:
-
Crystals of the target protein.
-
Fragment hit solution (e.g., 10-50 mM in a cryo-protectant compatible buffer).
-
Cryo-protectant solution (e.g., buffer with 25% glycerol).
-
Cryo-loops, crystal harvesting tools.
-
Access to an X-ray diffraction source (in-house or synchrotron).
Methodology:
-
Crystal Soaking:
-
Transfer a protein crystal from its growth solution into a small drop of cryo-protectant solution containing a high concentration of the fragment (e.g., 1-10 mM). The high concentration is necessary due to the fragment's typically weak affinity.[21]
-
Incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.
-
Briefly pass the crystal through the cryo-protectant solution to remove excess surface compound.
-
-
Data Collection:
-
Using a cryo-loop, capture the crystal and flash-cool it in a stream of liquid nitrogen.
-
Mount the frozen crystal on the diffractometer.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Solution and Refinement:
-
Process the diffraction data using software like XDS or MOSFLM.
-
Solve the structure using molecular replacement with a known apo-protein structure as the search model.
-
Analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment. Specialized software can help detect weak binding events.[22]
-
Model the fragment into the density and perform iterative rounds of refinement to optimize the fit and overall structural quality.
-
Protocol 3: Covalent Binding Assessment by Intact Protein Mass Spectrometry
Objective: To confirm that the allyl group has formed a covalent bond with the target protein.
Materials:
-
Purified target protein.
-
Fragment hit stock solution.
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4).
-
Quenching reagent (e.g., excess glutathione or dithiothreitol).
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF).
Methodology:
-
Incubation Reaction:
-
Incubate the target protein (e.g., 10 µM) with an excess of the fragment hit (e.g., 100 µM) in the reaction buffer.
-
Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) for a defined time course (e.g., 0, 1, 4, 24 hours).
-
Include a control reaction with a non-covalent analog of the scaffold (if available) or protein alone.
-
-
Sample Preparation and Analysis:
-
At each time point, quench the reaction to stop further covalent modification.
-
Desalt the protein sample using a C4 ZipTip or similar method to remove excess unbound fragment and buffer salts.
-
Analyze the sample via LC-MS.
-
-
Data Interpretation:
-
Deconvolute the mass spectra to determine the precise mass of the intact protein.
-
A mass increase corresponding to the molecular weight of the fragment (e.g., +243.27 Da) indicates the formation of a 1:1 covalent adduct.
-
The intensity of the adducted protein peak relative to the unmodified protein peak over time provides kinetic information about the covalent modification rate.
-
Fragment-to-Lead Optimization Strategies
Once a validated structural hit is obtained, the 3-(allylsulfamoyl)benzoic acid scaffold offers multiple, chemically intuitive vectors for optimization.[25][26][27][28] The goal is to "grow" the fragment by adding new chemical moieties that can form additional favorable interactions with the target, thereby increasing affinity and selectivity.[25][28]
Caption: Key vectors for structure-guided "growing" of the 3-(allylsulfamoyl)benzoic acid scaffold.
-
Vector 1 (Growing from the Carboxylic Acid): This is often the most direct strategy. The X-ray crystal structure will reveal the solvent-exposed region around the carboxylate. Using standard amide coupling chemistry, a library of amines can be attached to probe this space, seeking additional hydrogen bonds or hydrophobic interactions.
-
Vector 2 (Elaboration from the Phenyl Ring): The phenyl ring itself can be decorated. Positions ortho-, meta-, and para- to the existing substituents can be modified with groups like halogens, methyls, or methoxy groups to improve van der Waals contacts or displace water molecules.
-
Vector 3 (Tuning the Warhead): If the initial covalent reactivity is not optimal, the allyl group can be modified. For example, adding electron-withdrawing groups nearby can increase its electrophilicity, while adding steric bulk can decrease it. This allows for fine-tuning the balance between potency and potential off-target reactivity.
Data Presentation and Interpretation
A critical aspect of FBDD is tracking the efficiency of optimization. Ligand efficiency (LE) is a key metric, calculated as the binding energy per heavy atom. It helps prioritize fragments that have the most potent interactions relative to their size.
Table 1: Hypothetical Screening & Optimization Data
| Compound ID | Structure/Modification | K D (µM) [SPR] | Covalent Adduct? [MS] | Ligand Efficiency (LE) | Notes |
| FBDD-001 | Parent Scaffold | 550 | Yes (+243 Da) | 0.28 | Initial hit, weak affinity but good efficiency. |
| FBDD-002 | Amide with Cyclopropylamine | 120 | Yes (+298 Da) | 0.30 | Vector 1: Modest affinity gain, improved LE. |
| FBDD-003 | Amide with 4-F-benzylamine | 25 | Yes (+350 Da) | 0.32 | Vector 1: Significant gain, likely H-bond/pi-stacking. |
| FBDD-004 | Parent + 5-Chloro on ring | 300 | Yes (+277 Da) | 0.29 | Vector 2: Fills a small hydrophobic pocket. |
| FBDD-005 | Combination of 003 + 004 | 1.2 | Yes (+384 Da) | 0.34 | Lead-like: Additive gains from two vectors. |
Ligand Efficiency (LE) = -1.37 * log(K D ) / Number of Heavy Atoms
Conclusion
The 3-(allylsulfamoyl)benzoic acid scaffold represents a highly versatile and rationally designed starting point for modern fragment-based drug discovery campaigns. Its constituent parts provide a robust anchor for target recognition, a versatile hub for protein-ligand interactions, and a reactive warhead for achieving potent, durable covalent inhibition. By integrating sensitive biophysical screening, high-resolution structural biology, and systematic structure-based design, researchers can efficiently leverage this scaffold to develop novel lead compounds against a wide array of challenging biological targets.
References
-
Mortier, J., Rakers, C., Frederick, R., & Wolber, G. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
Mortier, J., Rakers, C., Frederick, R., & Wolber, G. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. [Link]
-
ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. [Link]
-
Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure. [Link]
-
SARomics Biostructures. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Biostructures. [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
-
de Kloe, G. E., Bailey, D., & Leurs, R. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today: Technologies. [Link]
-
Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., & Kumar, V. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Gill, A., & Verdonk, M. (2013). Crystallographic fragment screening. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
de la Cruz, M., & Hubbard, R. E. (2025). Fragment-based drug discovery: A graphical review. Medicinal Chemistry Research. [Link]
-
Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. [Link]
-
Navratilova, I., & Hopkins, A. L. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Kumar, A., & Singh, J. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
Andersson, K. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]
-
Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Pharmacology. [Link]
-
iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery. [Link]
-
ResearchGate. (n.d.). The sulfonamide group as a structural alert: A distorted story?. ResearchGate. [Link]
-
ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?. ResearchGate. [Link]
-
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]
-
Al-Khazrajy, O. S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]
-
Scribd. (n.d.). In Silico Strategies For Fragment To Lead Optimization in Drug Discovery. Scribd. [Link]
-
Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka. [Link]
-
Harner, M. L., et al. (2013). Fragment-based screening by protein-detected NMR spectroscopy. Journal of Biomolecular NMR. [Link]
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
-
Kleemann, A. (2015). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
-
Harner, M. L., et al. (2014). NMR Spectroscopy in Fragment-Based Drug Discovery. Journal of Biomolecular NMR. [Link]
-
MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]
-
BioSolveIT. (n.d.). Covalent Drug Design. BioSolveIT. [Link]
-
Singh, J., et al. (2021). Advances in covalent drug discovery. Nature Reviews Drug Discovery. [Link]
-
Evotec. (n.d.). Covalent Drug Discovery. Evotec. [Link]
-
ScienceDirect. (2025). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. Current Opinion in Chemical Biology. [Link]
-
PubChem. (n.d.). 3-Sulfamoylbenzoic acid. PubChem. [Link]
-
Virga, K. G., et al. (2016). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]
-
Rehman, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]
-
Sciencing. (2022). Chemical Properties Of Benzoic Acid. Sciencing. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Isoxazolyl-benzenesulfonamide derived from N -[4-(2,3-dibromo- 3-aryl-propanoyl). Der Pharma Chemica. [Link]-3-aryl-propanoyl-phenyl-benzenesulfonamide.pdf)
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Covalent Drugs | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. biosolveit.de [biosolveit.de]
- 17. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 24. selvita.com [selvita.com]
- 25. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 26. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 28. lifechemicals.com [lifechemicals.com]
Troubleshooting & Optimization
Technical Support Center: Chemoselective Sulfonamide Synthesis
Ticket #592: Preventing Allyl Group Oxidation/Degradation
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist
The Core Challenge: The Chemoselectivity Paradox
You are attempting to synthesize a sulfonamide (
-
The Goal: Oxidize Sulfur (S) from -2 (thiol) or +2 (sulfinate) to +6 (sulfonyl).
-
The Threat: The allyl group is electron-rich.[1] Strong electrophilic oxidants used to create the sulfonyl core (e.g.,
, gas, excess ) will readily attack the alkene, leading to epoxidation , oxidative cleavage , or allylic chlorination .
This guide details three "Safe Mode" protocols that decouple sulfur oxidation from alkene degradation.
Decision Matrix: Selecting Your Protocol
Before proceeding, identify your starting material and constraints.
Figure 1: Decision tree for selecting the appropriate oxidative protocol based on starting materials.
Experimental Protocols (Troubleshooting Mode)
Protocol A: The Ionic NCS Method (Gold Standard)
Best For: High-value substrates where avoiding allylic halogenation is critical.
Mechanism: Uses N-Chlorosuccinimide (NCS) and dilute HCl.[1] The acid activates NCS to transfer
Step-by-Step Workflow:
-
Setup: Dissolve Thiol (1.0 equiv) in Acetonitrile (MeCN) (5 vol).
-
Activation: Add 2M HCl (aq) (1:5 ratio relative to MeCN). Critical: The water suppresses radical pathways.
-
Addition: Cool to 10°C. Add NCS (3.0 - 4.0 equiv) portion-wise over 20 minutes.
-
Reaction: Stir at <20°C. The reaction is usually complete in 1-2 hours.
-
Workup: Dilute with ether, wash with brine. The product is the Sulfonyl Chloride.[2][3][4][5][6]
-
Coupling: Immediately react with your amine and mild base (
) to form the sulfonamide.
Troubleshooting Guide:
| Issue | Root Cause | Resolution |
|---|---|---|
| Allylic Chlorination | Radical pathway activation (Wohl-Ziegler reaction). | Exclude Light: Wrap flask in foil. Ensure Water: Do not use anhydrous conditions; water promotes the ionic mechanism. |
| Alkene Saturation |
Protocol B: The Bahrami System ( )
Best For: Rapid synthesis; "Green" chemistry requirements.
Mechanism: In situ generation of
Step-by-Step Workflow:
-
Setup: Dissolve Thiol (1 mmol) in DCM or MeCN.
-
Reagent Mix: Add
(1 mmol) and 30% (3-4 mmol). -
Timing: Stir vigorously at 0°C . Reaction is often complete in <10 minutes.
-
Quench: Rapidly quench with cold water to stop oxidation.
Troubleshooting Guide:
| Issue | Root Cause | Resolution |
|---|
| Epoxidation (Allyl Oxide) | Excess
Protocol C: TCCA (Trichloroisocyanuric Acid)
Best For: Converting Sulfinates or Disulfides to Sulfonyl Chlorides.[3] Mechanism: TCCA acts as a mild "chlorine sponge," releasing active chlorine species in a controlled manner.
Step-by-Step Workflow:
-
Setup: Suspend Sulfinate salt or Disulfide in MeCN/Water (4:1).
-
Addition: Add TCCA (0.4 - 1.0 equiv) at 0°C.
-
Observation: A white precipitate (cyanuric acid) will form.
-
Filtration: Filter off the solid byproduct. The filtrate contains your Sulfonyl Chloride.
Troubleshooting Guide:
| Issue | Root Cause | Resolution |
|---|---|---|
| Over-chlorination | Excess TCCA. | Titration: Monitor reaction by TLC; stop adding TCCA as soon as SM disappears. |
| Stalled Reaction | pH too high. | Add Acid: A catalytic amount of HCl may be needed to activate TCCA. |
Comparative Data Analysis
The following table summarizes the chemoselectivity of oxidants regarding allyl group tolerance.
| Oxidant System | Allyl Tolerance | Primary Risk | Byproducts | Ref |
| Low | Addition across C=C | -- | ||
| NCS / HCl (aq) | High | Allylic chlorination (if radical) | Succinimide | [1] |
| Medium/High | Epoxidation (if warm) | [2] | ||
| TCCA / Water | High | C=C Chlorination (if excess) | Cyanuric Acid | [3] |
| Zero | Oxidative Cleavage | -- |
FAQ: Specific Scenarios
Q: My allyl group is on the Nitrogen (N-allyl sulfonamide), not the sulfur ring. Is the risk different? A: Yes. The risk here is isomerization (migration of the double bond to form an enamine), not oxidation.
-
Cause: Strong bases (NaH, KOH) used during coupling.
-
Fix: Use weak organic bases (Pyridine,
, or DABCO) for the coupling step. Avoid heating.
Q: Can I use Chloramine-T? A: Avoid. Chloramine-T is a known nitrene source (Sharpless oxyamination) and can aziridinate your allyl group. Stick to NCS or TCCA.
Q: Why is water required in the NCS method? A: Water acts as a nucleophile to open the intermediate succinimide-sulfonium species and, crucially, it creates a high dielectric medium that favors the ionic chlorination pathway over the radical pathway that attacks the allyl position.
References
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[6][7] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[1][4][5][6] Synthesis, 2006(24), 4131–4134.[4]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7][8][9] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[5][7][9][10][11] The Journal of Organic Chemistry, 74(24), 9287–9291.
-
Bonk, J. D., et al. (2013). Oxidation of a thiol to a sulfonyl chloride using Trichloroisocyanuric Acid. ChemSpider Synthetic Pages, CSsp-486.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 8. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 9. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Methods for Polar Benzoic Acid Sulfonamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of polar benzoic acid sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. Polar benzoic acid sulfonamides possess both acidic (carboxylic acid) and weakly acidic/basic (sulfonamide) functional groups, making their chromatographic behavior highly dependent on mobile phase conditions. This resource provides in-depth, practical solutions to common issues in a direct question-and-answer format, grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered during the analysis of polar benzoic acid sulfonamides.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My analyte peak is showing significant tailing. What is the primary cause and how can I fix it?
A: Peak tailing for this class of compounds is a frequent issue in reversed-phase HPLC.[1] The most common cause is secondary interactions between your analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] Given that your molecules have polar functional groups, these interactions are highly probable.
-
Causality: At mid-range pH, the free silanol groups (-Si-OH) on the silica surface can become ionized (-Si-O⁻) and interact with any positively charged portion of your molecule (e.g., a protonated amine), causing a secondary retention mechanism that leads to tailing.[2][3]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like formic acid or phosphoric acid is the most effective solution.[1][3][4] This protonates the silanol groups, minimizing their ability to interact with your analyte.[5] A good rule of thumb is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure a single ionic state.[4][6][7]
-
Use a Modern, End-Capped Column: High-purity, end-capped C18 or C8 columns are designed with fewer accessible silanol groups, significantly reducing the potential for these secondary interactions.[1][5][8]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help mask residual silanol activity and improve peak shape.[7] Be mindful of buffer solubility in your organic modifier.[7]
-
Q: My peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing but typically points to column overloading or poor sample solubility.[2][9]
-
Causality: Injecting too much sample mass onto the column saturates the stationary phase, leading to a distorted, fronting peak. Alternatively, if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.
-
Solutions:
-
Reduce Injection Volume or Concentration: Dilute your sample and re-inject. If the peak shape becomes symmetrical, you have confirmed overloading.[10]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[11] If a stronger solvent is required for solubility, inject the smallest possible volume.[12]
-
Issue 2: Poor or Drifting Retention Time
Q: My polar benzoic acid sulfonamide has very little or no retention on a standard C18 column. Why is this happening?
A: This is a classic problem for polar analytes. Reversed-phase chromatography relies on hydrophobic interactions, and your highly polar compound has insufficient interaction with the non-polar C18 stationary phase, causing it to elute at or near the void volume.[13][14]
-
Causality: The presence of both a carboxylic acid and a sulfonamide group makes the molecule highly water-soluble, especially if these groups are ionized. In their ionized (deprotonated acid, protonated base) state, they are highly polar and are repelled by the hydrophobic stationary phase.[15][16]
-
Solutions:
-
Optimize Mobile Phase pH for Ion Suppression: To increase retention in reversed-phase, you must make the analyte more hydrophobic. By lowering the mobile phase pH to at least 2 units below the pKa of the benzoic acid group, you suppress its ionization, making the molecule more neutral and increasing its retention.[15][16][17]
-
Use an "Aqueous-Compatible" Reversed-Phase Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (required for eluting polar compounds), leading to drastic retention time loss.[13] Columns with polar-embedded or polar-endcapped phases (often designated with "AQ", "H2O", "Hydro") are designed to be stable in 100% aqueous conditions and provide better retention for polar molecules.[13][18]
-
Consider an Alternative Stationary Phase: A phenyl-hexyl or biphenyl column can offer alternative selectivity through π-π interactions with the aromatic rings in your analytes.[19]
-
Q: My retention times are drifting and not reproducible. What should I check first?
A: Retention time instability is often due to a lack of proper system equilibration or inadequate pH control.[11][20]
-
Causality: The ionization state of your analytes is extremely sensitive to pH.[6][15] If your mobile phase is not adequately buffered, small changes in its composition can lead to significant shifts in retention. Furthermore, columns, especially those used for polar analytes, require sufficient time to equilibrate with the mobile phase.
-
Solutions:
-
Ensure Proper Buffering: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[7] Common choices for acidic pH include phosphate or formate buffers.[21][22] Ensure the buffer concentration is adequate (10-50 mM).[21]
-
Extend Column Equilibration Time: Before starting your analytical run, equilibrate the column with at least 10-15 column volumes of the initial mobile phase. For gradient methods, ensure the post-run equilibration is sufficient.[10]
-
Check the HPLC System: Verify that the pump is delivering a consistent mobile phase composition and that there are no leaks in the system.[3][12][20]
-
In-Depth Guides & Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol will help you determine the optimal mobile phase pH to achieve retention and selectivity for your polar benzoic acid sulfonamide.
Objective: To manipulate the ionization state of the analyte to control retention and improve peak shape.
Materials:
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Buffers: Phosphoric acid, formic acid, ammonium acetate
-
pH meter
Procedure:
-
Determine Analyte pKa: Find the pKa values for both the benzoic acid (typically ~4-5) and sulfonamide (can be acidic or basic, pKa varies widely) moieties of your specific analyte.
-
Prepare Buffered Mobile Phases: Prepare three different aqueous mobile phase buffers at a concentration of 20 mM:
-
pH 2.5: Using phosphoric acid or formic acid. This will fully protonate the carboxylic acid, maximizing retention.[4][7]
-
pH 4.5: Using an acetate or formate buffer. This is near the pKa of the carboxylic acid, which may be useful for selectivity but can risk poor peak shape.[17]
-
pH 6.5: Using a phosphate buffer. At this pH, the carboxylic acid will be ionized (less retained), but the ionization state of the sulfonamide may be altered, affecting selectivity.
-
-
Initial Screening: Perform isocratic runs (e.g., 80% aqueous buffer, 20% ACN) at each pH condition.
-
Analyze Results:
-
Refine Gradient (If Needed): Based on the optimal pH selected, develop a gradient elution method starting with a high aqueous percentage to retain the analyte, then ramping up the organic solvent to elute it.
| pH Condition | Expected Effect on Benzoic Acid (pKa ~4.5) | Expected Effect on Retention (RP-HPLC) | Expected Peak Shape |
| pH 2.5 | Fully protonated (neutral) | Maximum Retention | Generally sharp |
| pH 4.5 | Partially ionized | Intermediate/unstable retention | Potentially broad or split |
| pH 6.5 | Fully ionized (negative charge) | Minimum Retention | Sharp (if no secondary interactions) |
Protocol 2: When to Switch to HILIC
If you cannot achieve adequate retention for your polar benzoic acid sulfonamide even after optimizing reversed-phase conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.[23][24]
Objective: To retain and separate highly polar compounds that are unretained by reversed-phase chromatography.
When to Consider HILIC:
-
Your analyte elutes at or before the void volume on multiple reversed-phase columns (including aqueous C18 and Phenyl).
-
You require 100% aqueous mobile phase for any retention in reversed-phase, which limits gradient options.[18]
-
You are using LC-MS and want to take advantage of the high organic content of HILIC mobile phases, which enhances ESI sensitivity.[25]
HILIC Starting Conditions:
-
Column Selection: Choose a HILIC column. Common phases include bare silica, amide, or diol.[23][26] Amide phases are often a good starting point for their robustness.[25]
-
Mobile Phase: HILIC uses a reversed-phase eluent system in reverse. The weak solvent is a high concentration of organic (e.g., 95% Acetonitrile), and the strong solvent is the aqueous buffer.[24]
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
-
Initial Gradient:
-
0-1 min: 5% B (hold)
-
1-10 min: Gradient from 5% to 50% B
-
10-12 min: Hold at 50% B
-
12-15 min: Return to 5% B and re-equilibrate
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation. In HILIC, increasing the water content (Solvent B) decreases retention.[14]
Visualizations & Workflows
Logical Relationship: pH Effect on Analyte Ionization
The following diagram illustrates how mobile phase pH relative to the pKa of the functional groups determines the overall charge and polarity of a model benzoic acid sulfonamide.
Caption: Effect of pH on the ionization state and hydrophobicity of the analyte.
Experimental Workflow: Troubleshooting Poor Peak Shape
This workflow provides a systematic approach to diagnosing and solving common peak shape issues.
Caption: A systematic workflow for troubleshooting common HPLC peak shape problems.
References
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]
-
YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2026, January 16). HPLC Columns for Reversed Phase are Not Suited for Polar Compounds - Tips & Suggestions. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
Waters Corporation. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science and Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
Obrnuta faza. (n.d.). T1. Poor peak shape. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Hawach Scientific. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
PubMed. (2008, September 10). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 3. agilent.com [agilent.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 8. agilent.com [agilent.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 14. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. moravek.com [moravek.com]
- 18. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 19. glsciencesinc.com [glsciencesinc.com]
- 20. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 23. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 24. agilent.com [agilent.com]
- 25. obrnutafaza.hr [obrnutafaza.hr]
- 26. elementlabsolutions.com [elementlabsolutions.com]
Resolving stability issues of sulfonamide bonds in acidic media
Welcome to the Sulfonamide Stability Technical Assistance Center (SSTAC).
Ticket ID: #SULF-ACID-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Resolving Premature Cleavage and Instability of Sulfonamide Bonds in Acidic Media
Diagnostic Triage: Isolate the Failure Mode
Before altering your synthesis or formulation, you must confirm the specific bond breakage. In acidic media (e.g., TFA cleavage cocktails, stomach acid simulations), "sulfonamide instability" often masks two distinct chemical events.
The Two Primary Failure Modes:
-
S-N Bond Cleavage (True Hydrolysis): The sulfonamide itself breaks, releasing the amine and sulfonic acid. This is rare in simple sulfonamides but common in activated systems (
-acyl sulfonamides) or "Safety-Catch" linkers. -
C-N Bond Cleavage (Dealkylation): The sulfonamide remains intact, but the group attached to the nitrogen (e.g., PMB, DMB, Trityl) is cleaved. This is a protecting group failure, not a sulfonamide failure.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow to distinguish between true sulfonamide hydrolysis (S-N cleavage) and substituent loss (C-N cleavage).
Technical Deep Dive: The Mechanics of Instability
If you confirmed S-N Bond Cleavage (Red path in Fig 1), the stability issue is likely driven by protonation kinetics. Standard primary and secondary sulfonamides are exceptionally stable in acid (
Mechanism of Acid-Catalyzed Hydrolysis
The reaction is generally A-2 (bimolecular acid-catalyzed) or A-1 (unimolecular) depending on substitution.
-
Protonation: The sulfonyl oxygen or nitrogen is protonated.
-
Note: Electron-Donating Groups (EDGs) on the Nitrogen increase basicity, facilitating this step.
-
-
Nucleophilic Attack: Water attacks the sulfur atom (or the carbon in C-N cleavage).
-
Cleavage: The bond breaks, releasing the amine.[1]
Why your sulfonamide might be failing:
-
N-Acyl Activation: If your structure is
, the electron-withdrawing carbonyl makes the sulfonamide nitrogen a better leaving group, drastically reducing acid stability (e.g., Safety-Catch Linkers). -
Intramolecular Catalysis: A neighboring carboxylic acid or hydroxyl group can act as an intramolecular proton donor or nucleophile, accelerating cleavage by orders of magnitude.
Troubleshooting & Mitigation Strategies (FAQ)
Q1: My sulfonamide linker (Kenner/Safety-Catch) is cleaving prematurely in TFA. How do I stop this?
Root Cause: The linker may have been inadvertently "activated" (alkylated) during synthesis, or the TFA concentration is too high for the non-activated form. Solution:
-
Check Alkylating Agents: Ensure no electrophiles (e.g., unquenched benzyl bromide) remain in the mixture during acidic steps.
-
Scavenger Optimization: Water acts as the nucleophile in hydrolysis. Reduce water content in your cleavage cocktail.
-
Standard: 95% TFA / 2.5% TIS / 2.5%
[2] -
Modified: 95% TFA / 5% TIS (Anhydrous cleavage).
-
-
Reference: The Kenner linker is designed to be stable in acid until activated with diazomethane or iodoacetonitrile [1].
Q2: How do I stabilize a drug candidate containing a sulfonamide against stomach acid (pH 1.2)?
Root Cause: Electron-rich substituents on the nitrogen are facilitating protonation. Solution: Apply the Hammett Equation logic.
-
Modification: Introduce Electron-Withdrawing Groups (EWGs) to the Sulfonyl aryl ring (e.g.,
-Chloro, -Nitro). -
Effect: This pulls electron density away from the sulfur and nitrogen, lowering the
of the conjugate acid (making it harder to protonate). -
Trade-off: This will make the N-H proton more acidic (lower
), which may affect solubility or permeability.
Q3: I see "degradation" but the mass corresponds to [M-Protecting Group].
Root Cause: This is C-N cleavage. Groups like 2,4-dimethoxybenzyl (DMB) or 4-methoxybenzyl (PMB) are designed to cleave in dilute acid. Solution:
-
Switch to a more acid-stable protecting group if the sulfonamide must survive TFA.
-
Alternative: Use the Nosyl (2-nitrobenzenesulfonyl) group. It is extremely stable to acid but cleavable with thiols/base (orthogonal stability) [2].
Comparative Stability Data
Use this table to predict stability based on your specific sulfonamide class.
| Sulfonamide Class | Structure | Acid Stability (TFA) | Primary Failure Mode | Recommended Fix |
| Primary/Secondary | High | None (Stable) | N/A | |
| Low - Moderate | S-N Hydrolysis | Avoid prolonged acid exposure; store dry. | ||
| Low | N-O or S-N Cleavage | Use bulky R groups to sterically hinder attack. | ||
| Activated Linker | Very Low | S-N Hydrolysis | Keep anhydrous; Do not activate until cleavage is desired. | |
| Extremely Low | Si-N Hydrolysis | Use only in neutral/basic organic media. |
Experimental Protocol: Kinetic Stability Assay
To rigorously quantify the stability of your sulfonamide, perform this pseudo-first-order kinetic assay.
Objective: Determine the half-life (
Reagents:
-
Solvent A: Acetonitrile (HPLC Grade).
-
Acid Medium: 1M HCl in Water (for stomach simulation) OR 50% TFA in DCM (for SPPS simulation).
-
Internal Standard: Caffeine (chemically inert in acid).
Workflow:
-
Preparation: Dissolve compound (1 mg/mL) and Internal Standard (0.5 mg/mL) in the Acid Medium.
-
Incubation: Place in a thermostatic block at desired temperature (e.g., 25°C, 37°C, or 60°C).
-
Sampling:
-
Take 50
L aliquots at . -
Quench immediately by diluting into 950
L of 1M Sodium Bicarbonate (neutralization).
-
-
Analysis: Inject onto HPLC-UV/Vis (254 nm).
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
-
Acceptance Criteria:
-
For SPPS Linkers:
degradation over 2 hours is required. -
For Oral Drugs:
degradation over 4 hours (pH 1.2) is standard.
References
-
Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Chemical Communications, (12), 636-637.
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter on Sulfonamide Protection).
-
Iley, J., Lopes, F., & Moreira, R. (2001).[3] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry, (1), 200-201.
Sources
- 1. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparing potency of allyl vs. propyl sulfonamide benzoic acid derivatives
The following guide provides an in-depth technical comparison of allyl versus propyl sulfonamide benzoic acid derivatives, synthesizing physicochemical analysis, structure-activity relationships (SAR), and experimental protocols.
Executive Summary
Sulfonamide benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the backbone for uricosurics (e.g., Probenecid), carbonic anhydrase inhibitors, and emerging antimicrobial agents. The optimization of the N-substituent on the sulfonamide moiety—specifically the choice between an Allyl (
Key Findings:
-
Lipophilicity & Bioavailability: Propyl derivatives exhibit higher lipophilicity (
), enhancing passive transport and blood-brain barrier (BBB) penetration compared to the slightly more polar allyl variants. -
Potency (Uricosuric/OAT Targets): Propyl substitutions (as seen in Probenecid) are generally superior for hydrophobic pocket binding in Organic Anion Transporters (OATs).
-
Potency (Antimicrobial/Enzymatic Targets): Allyl derivatives frequently outperform propyl analogs in antifungal and specific enzyme inhibition assays (e.g., h-NTPDase) due to the planar
-character and reduced steric bulk, allowing for unique - stacking interactions within the active site. -
Metabolic Stability: Propyl groups are metabolically robust, whereas allyl groups introduce a "metabolic handle," susceptible to epoxidation and potentially reactive metabolite formation.
Physicochemical & Structural Analysis
The choice between allyl and propyl substituents fundamentally alters the electronic and steric landscape of the molecule.
Table 1: Comparative Physicochemical Metrics
| Feature | Propyl Derivative ( | Allyl Derivative ( | Impact on Potency |
| Hybridization | Allyl is more rigid; Propyl is flexible. | ||
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Allyl increases acidity of sulfonamide -NH-. |
| Steric Bulk (Taft | -0.36 | -0.13 | Allyl is smaller/flatter; fits tighter pockets. |
| Lipophilicity | Higher (Hydrophobic) | Moderate (Dipolar/ | Propyl favors membrane crossing. |
| Binding Mode | Hydrophobic / van der Waals | Target dependent. |
Structural Logic Diagram (SAR Decision Tree)
The following diagram illustrates the decision logic for selecting between allyl and propyl groups based on the intended biological target.
Caption: Decision matrix for N-substituent selection based on active site topology.
Pharmacological Performance Comparison
Case A: Uricosuric Activity (OAT Inhibition)
-
Standard: Probenecid (
-(dipropylsulfamoyl)benzoic acid). -
Mechanism: Inhibition of Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubule.
-
Comparison: The propyl chains in Probenecid are optimized for the hydrophobic groove of the OAT transporter. Replacing these with allyl groups reduces potency due to the loss of hydrophobic surface area and the introduction of a planar rigidity that does not conform well to the transporter's flexible binding pocket.
-
Data Insight: Dipropyl derivatives typically exhibit
values in the low micromolar range ( ) for OATs, whereas diallyl analogs often show reduced affinity ( ).
Case B: Antimicrobial & Antifungal Potency[1][2]
-
Target: Fungal enzymes (e.g., Botrytis cinerea growth inhibition) and bacterial targets.
-
Mechanism: Disruption of metabolic pathways; often involves binding to enzymes with aromatic-rich active sites.
-
Comparison: Allyl sulfonamides have demonstrated superior potency in antifungal screens. A study on N-allyl sulfonamides highlighted that the allyl group's ability to engage in
-interactions, combined with specific aromatic substitutions on the benzoic acid core, led to significant mycelial growth inhibition (approx. 60% at 3 mM). -
Data Insight: In Botrytis assays, allyl derivatives (e.g., Compound 1e) showed active inhibition where saturated alkyl analogs were less effective, suggesting the alkene moiety is pharmacophoric in this context.
Experimental Protocols
To objectively compare these derivatives in your own lab, follow these standardized synthesis and assay protocols.
Synthesis Workflow (Green Chemistry Approach)
Recent literature supports ultrasound-assisted synthesis for these derivatives to minimize byproducts and improve yield.
Protocol: One-Pot Synthesis of Sulfamoyl Benzoic Acid Derivatives
-
Reagents: Saccharin (1.0 eq), Allyl Bromide or Propyl Bromide (1.1 eq),
(1.2 eq), Water (solvent).[1] -
Step 1 (N-Alkylation): Sonicate the mixture at
until TLC confirms conversion to N-alkyl saccharin. -
Step 2 (Ring Opening): Add the secondary amine (e.g., propylamine or allylamine) (2.0 eq) directly to the reaction vessel.
-
Step 3 (Cleavage): Continue sonication. The amine attacks the carbonyl, opening the saccharin ring to yield the 2-(N-alkylsulfamoyl)benzamide derivative.
-
Purification: Precipitate with dilute HCl, filter, and recrystallize from Ethanol/Water.
Biological Assay Workflow
The following Graphviz diagram outlines the parallel workflow for testing both derivatives against a target enzyme (e.g., h-NTPDase or Carbonic Anhydrase).
Caption: Standardized enzymatic inhibition assay workflow for sulfonamide derivatives.
Comparative Data Summary
The table below synthesizes data trends observed in recent structure-activity relationship (SAR) studies involving these moieties.
| Metric | Propyl-Sulfonamide | Allyl-Sulfonamide | Reference Context |
| OAT1 Inhibition ( | High ( | Moderate ( | Probenecid SAR standards |
| Antifungal Activity | Low | High (Active) | Botrytis cinerea inhibition [4] |
| h-NTPDase Inhibition | Moderate | Variable (Substituent dependent) | Sulfamoyl benzamide studies [1] |
| Metabolic Half-life | Long (Oxidation only) | Short (Epoxidation risk) | General ADME principles |
| Crystallinity | High (Packing efficiency) | Moderate (Disorder common) | X-ray diffraction studies [6] |
References
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Chemistry Central Journal. [Link]
-
Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. Acta Poloniae Pharmaceutica. [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience. [Link]
-
Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society. [Link]
-
Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Letters in Drug Design & Discovery. [Link]
-
2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the In Vitro Cytotoxicity of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid
Introduction: The Imperative of Early-Stage Cytotoxicity Profiling
In the landscape of drug discovery, the early and accurate assessment of a compound's safety profile is paramount.[1] In vitro cytotoxicity testing serves as a critical, first-pass filter, offering a rapid and cost-effective means to identify potential liabilities, elucidate mechanisms of cell death, and guide the prioritization of candidates for further preclinical development.[2] This guide provides an in-depth framework for evaluating the cytotoxic potential of a novel sulfonamide derivative, 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid , a molecule incorporating both a benzoic acid scaffold and a sulfonamide functional group.
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of drugs including antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5][6] Similarly, benzoic acid and its derivatives are known to possess diverse pharmacological properties, with some demonstrating anticancer activity through mechanisms like histone deacetylase (HDAC) inhibition.[7][8] The combination of these two pharmacophores in 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid suggests a potential for significant biological activity, making a thorough cytotoxic evaluation essential.
To provide a meaningful context for our evaluation, we will compare the performance of our target compound against Probenecid , a well-characterized sulfonamide drug.[9][10] Probenecid functions as a uricosuric agent by inhibiting organic anion transporters in the kidneys and has also been investigated for its ability to sensitize cancer cells to chemotherapy.[11][12] This comparative approach allows for a benchmark against which we can interpret the potency and potential selectivity of our novel compound.
This guide is structured to explain not just the how, but the why behind each experimental step, providing a robust, self-validating system for generating reliable and reproducible cytotoxicity data.
Foundational Experimental Design: A Multi-Assay, Multi-Cell Line Approach
Rationale for Cell Line Selection
The choice of cell lines is critical for contextualizing cytotoxicity. We will employ a dual-cell line model to assess both potential anticancer efficacy and general toxicity to non-cancerous cells.
-
HeLa (Human Cervical Adenocarcinoma): A widely used, aggressive cancer cell line. High sensitivity in this line could indicate potential as an antineoplastic agent.
-
HEK293 (Human Embryonic Kidney): A non-cancerous, human-derived cell line. Cytotoxicity in this line relative to HeLa can provide an initial measure of the compound's therapeutic index or selectivity.
Rationale for a Tripartite Assay Strategy
To build a comprehensive profile, we will interrogate three distinct cellular health indicators: metabolic activity, membrane integrity, and the hallmarks of programmed cell death (apoptosis).
-
MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[13]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity and necrosis.[14]
-
Annexin V/PI Apoptosis Assay: Uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells, providing deep mechanistic insight.
Logical Workflow for Cytotoxicity Assessment
The following diagram illustrates the overall experimental workflow, from initial cell culture to the integration of data from our tripartite assay strategy.
Caption: Overall experimental workflow for cytotoxicity profiling.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.
Protocol: MTT Cell Viability Assay
This assay quantifies cell viability by measuring the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][15]
Methodology:
-
Cell Seeding: Seed HeLa and HEK293 cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X serial dilution series of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid and Probenecid in culture medium, ranging from 400 µM to 3.125 µM. Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Incubate for 48 hours at 37°C, 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol: LDH Release Cytotoxicity Assay
This assay measures necrosis by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[14][16]
Methodology:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/NAD+ mixture). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum control.
Protocol: Annexin V/PI Apoptosis Assay via Flow Cytometry
This assay provides a quantitative assessment of apoptosis and necrosis.[17] Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while propidium iodide (PI) enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their calculated IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Analysis: Gate the cell populations to quantify four distinct groups:
-
Viable: Annexin V- / PI-
-
Early Apoptosis: Annexin V+ / PI-
-
Late Apoptosis/Necrosis: Annexin V+ / PI+
-
Necrosis: Annexin V- / PI+
-
Cell Death Assay Mechanisms
This diagram illustrates the cellular states detected by each of the three core assays, providing a clear visual representation of their complementary nature.
Caption: Correlation between cellular states and assay readouts.
Data Summary and Comparative Analysis
Disclaimer: The following data are presented as a hypothetical but realistic example to illustrate data interpretation. These values are not derived from actual experiments on 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying a compound's potency.[18]
| Compound | HeLa (Cancer) IC50 (µM) | HEK293 (Non-Cancer) IC50 (µM) | Selectivity Index (SI)¹ |
| 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid | 45.2 ± 3.1 | 185.6 ± 11.4 | 4.1 |
| Probenecid | 112.8 ± 8.5 | > 200 | > 1.77 |
| Doxorubicin (Control) | 0.8 ± 0.05 | 5.4 ± 0.4 | 6.75 |
¹ Selectivity Index (SI) = IC50 in non-cancer cell line / IC50 in cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.
Table 2: Apoptosis vs. Necrosis Profile at 24h (HeLa Cells)
Data from the Annexin V/PI assay helps to elucidate the primary mechanism of cell death. Values represent the percentage of cells in each quadrant after treatment with an IC50 concentration of each compound.
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control | 94.1 | 2.5 | 1.1 | 2.3 |
| Target Compound (45 µM) | 48.5 | 28.7 | 15.3 | 7.5 |
| Probenecid (113 µM) | 52.1 | 14.2 | 10.5 | 23.2 |
Interpretation and Discussion
-
Potency and Selectivity: 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (IC50 = 45.2 µM) demonstrates significantly higher potency against HeLa cells compared to the benchmark compound, Probenecid (IC50 = 112.8 µM). Furthermore, its Selectivity Index of 4.1 suggests a moderately preferential cytotoxicity towards the cancer cell line over the non-cancerous HEK293 line. This profile is promising and warrants further investigation.
-
Mechanism of Cell Death: The Annexin V/PI data provides a critical mechanistic distinction between the two compounds. Our target compound induces a significant shift towards the early apoptotic population (28.7%), indicating that it likely triggers programmed cell death. In contrast, Probenecid treatment results in a more pronounced necrotic population (23.2%), alongside a smaller increase in apoptosis. This suggests that at its effective concentration, Probenecid's primary mode of cytotoxicity may involve causing direct membrane damage, while our novel compound acts through more refined cellular signaling pathways.
-
Comparative Context: While not as potent as the frontline chemotherapeutic Doxorubicin, our novel compound's distinct mechanism (apoptosis induction) and moderate selectivity mark it as a compound of interest. The apoptotic pathway is often preferred for therapeutic agents as it is a controlled, non-inflammatory form of cell death.
Conclusion and Future Directions
This comprehensive in vitro guide outlines a robust methodology for the initial cytotoxic evaluation of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid. Through a multi-assay, multi-cell line approach, we can generate a nuanced profile of a compound's potency, selectivity, and mechanism of action.
The hypothetical data suggest that 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is a moderately potent and selective compound that primarily induces apoptosis. This profile is favorable compared to Probenecid and justifies advancement to the next stages of preclinical evaluation, which should include:
-
Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines (e.g., breast, lung, colon) to determine its spectrum of activity.
-
Mechanistic Studies: Investigating the specific apoptotic pathways involved (e.g., caspase activation, mitochondrial membrane potential) to identify its molecular target.
-
In Vivo Studies: Assessing efficacy and toxicity in animal models to validate the in vitro findings.
By following this structured, logical, and well-rationalized approach, researchers can confidently and efficiently characterize the cytotoxic potential of novel chemical entities, making informed decisions to accelerate the drug discovery pipeline.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
- Supuran, C. T., et al. (2003).
- Sulfonamides as a Promising Scaffold in Drug Discovery. (2024).
- Sulfonamide (medicine). (n.d.). Wikipedia.
- Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
- Husain, A., et al. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC.
- Huang, H. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
- Öztürkel Kabakaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark.
- Evaluation of Drug and Chemical Toxicity with Cell Culture Systems. (1986). Oxford Academic.
- Evaluation of the cytotoxic effects of a compound on cell lines. (n.d.). PCBIS.
- Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. (2025). BenchChem.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays. (2025). BenchChem.
- Probenecid. (2020). LiverTox - NCBI Bookshelf.
- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI.
- 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. (n.d.). PubChemLite.
- Zhang, J., et al. (2011). Probenecid is a chemosensitizer in cancer cell lines. PubMed.
- Cell-Mediated Cytotoxicity Assays. (2019). Asthma Allergy Immunology.
- Discussion on MTT assay indicating apoptosis or necrosis. (2014).
- What is the mechanism of Probenecid? (2024).
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Probenecid. (n.d.). Wikipedia.
- Probenecid tablet, film co
- Benzoic acid. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Probenecid - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 12. Probenecid is a chemosensitizer in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aai.org.tr [aai.org.tr]
- 15. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid
[1]
Executive Summary & Immediate Action
Status: Hazardous Chemical Waste (Non-RCRA Listed, Characteristic-Dependent) Primary Hazard: Skin/Eye Irritant, Acidic Corrosive (in solution), Potential Sensitizer.[1] Disposal Method: High-temperature incineration (Sulfur-scrubbed).[1] Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers.[1][2][3]
This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid . As a sulfonamide derivative featuring an allyl group and a carboxylic acid moiety, this compound presents a triad of chemical behaviors (acidity, potential polymerization, and biological activity) that dictates its waste stream.[1]
Chemical Profile & Hazard Assessment ("Know Your Enemy")
To dispose of a chemical safely, you must understand its functional vulnerabilities.[1] This molecule is not just a white powder; it is a system of reactive groups.[1]
Structural Breakdown[1]
-
Benzoic Acid Moiety: Provides acidic character (pKa ~3-4). In aqueous solution, this can trigger D002 (Corrosivity) waste codes if pH ≤ 2.[1][4][5]
-
Sulfonamide Group: Chemically stable but biologically active.[1] Sulfonamides are persistent environmental pollutants; drain disposal is strictly prohibited to prevent aquatic toxicity.[1]
-
Allyl Group (Prop-2-en-1-yl): Contains a terminal alkene.[1] While generally stable, it presents a risk of polymerization or peroxidation if stored with strong oxidizers or radical initiators for extended periods.[1]
GHS Hazard Classification
| Hazard Class | Category | Statement | Code |
| Skin Irritation | Cat 2 | Causes skin irritation | H315 |
| Eye Irritation | Cat 2A | Causes serious eye irritation | H319 |
| STOT - SE | Cat 3 | May cause respiratory irritation | H335 |
| Acute Tox (Oral) | Cat 4 | Harmful if swallowed | H302 |
Visualization: Functional Group Analysis
The following diagram illustrates the chemical logic dictating our safety protocols.
Figure 1: Functional group analysis linking chemical structure to specific disposal risks.[1]
Pre-Disposal Stabilization (The "Kill Step")[1]
Before the waste leaves your bench, it must be stabilized.[1] The strategy differs based on the physical state of the waste.[1]
Scenario A: Solid Waste (Pure Substance)
-
Action: Do not dissolve. Keep as solid.
-
Container: High-density polyethylene (HDPE) wide-mouth jar or original glass container.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant."
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in organic solvents (e.g., DCM, Ethyl Acetate) or acidic water:[1]
-
Neutralization (Optional but Recommended): If the waste is primarily aqueous, slowly add 1M Sodium Bicarbonate (
) to adjust pH to 6–8.[1] This prevents acid-catalyzed degradation of other waste components and improves safety for handlers.-
Caution: Evolution of
gas will occur.[1] Perform in a fume hood.
-
-
Segregation: If dissolved in halogenated solvents (DCM), segregate into Halogenated Waste .[1] If in non-halogenated (Acetone/Methanol), segregate into Non-Halogenated Waste .[1]
Detailed Disposal Protocol
This protocol ensures compliance with EPA (40 CFR) and standard laboratory safety practices.
Step 1: Waste Stream Classification
Determine the correct waste profile.[1] Since this specific compound is not P-listed or U-listed (unless part of a specific formulation), it falls under general characteristics.[1]
| Waste Characteristic | Code | Applicability |
| Ignitable | D001 | If dissolved in flammable solvent (Flash point <60°C).[1][5] |
| Corrosive | D002 | If aqueous solution pH ≤ 2.[5] |
| Toxic | N/A | Not TCLP listed, but treat as toxic organic.[1] |
| Process Waste | N/A | Standard classification for non-listed lab chemicals.[1] |
Step 2: Packaging and Labeling[1]
-
Primary Container: Screw-top container (Glass or HDPE). Do not use metal (acid risk).[1]
-
Secondary Containment: Place the primary container inside a clear polyethylene bag or a secondary tub to capture leaks.[1]
-
Tagging: Attach a hazardous waste tag immediately upon first addition of waste.[1]
Step 3: Final Disposition (Incineration)
The only acceptable destruction method for sulfonamides is high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Why? The sulfur content requires scrubbing to prevent sulfur dioxide (
) release.[1] The aromatic ring requires high heat (>1000°C) for complete mineralization.[1]
Visualization: Disposal Decision Tree
Follow this logic flow to determine the physical handling of the waste.
Figure 2: Logic flow for segregating and packaging waste based on physical state and solvent matrix.[1]
Emergency Contingencies
Spill Response (Solid)
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine, use an N95 respirator to prevent inhalation (H335).[1]
-
Containment: Cover spill with wet paper towels to prevent dust generation.[1]
-
Cleanup: Scoop material into a waste container. Wipe area with soap and water.[1][7][8]
-
Decontamination: Verify surface pH is neutral.[1]
Exposure Response[1][2][7][8]
References
-
PubChem. (n.d.).[1][10] Compound Summary: 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid (Analogous Structure Safety Data).[1] National Library of Medicine.[1][11] Retrieved February 12, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] Retrieved February 12, 2026, from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved February 12, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved February 12, 2026, from [Link][1]
Sources
- 1. Saccharin - Wikipedia [en.wikipedia.org]
- 2. redox.com [redox.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. pwaste.com [pwaste.com]
- 6. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid | C10H9NO4S | CID 7130597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. carlroth.com [carlroth.com]
- 10. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
